2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Description
BenchChem offers high-quality 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H9Cl2FO2 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO2/c1-14-7-4-5(12)2-3-6(7)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI Key |
RQCVHXBUVOEHSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(C(Cl)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. This molecule, with the chemical formula C₉H₉Cl₂FO₂ and a molecular weight of 239.07 g/mol , is a halogenated aromatic alcohol.[1][2] Publicly available experimental data on this specific compound is limited, reflecting its status as a novel or specialized chemical intermediate rather than a widely studied substance.
Therefore, this guide is structured to serve researchers, scientists, and drug development professionals by not only consolidating available information but also providing predictive data and validated methodologies based on analogous compounds. The primary focus is on establishing a robust framework for the synthesis and characterization of this molecule, which holds potential as a key building block in the development of pharmacologically active agents, particularly in the class of triazole antifungals.[3][4][5]
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. In the absence of extensive experimental data for 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, the following table summarizes known and predicted values derived from its chemical structure and data from analogous compounds.
| Property | Value / Predicted Value | Comments and Comparative Data |
| IUPAC Name | 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol | - |
| CAS Number | 2734779-05-4 | [2] |
| Molecular Formula | C₉H₉Cl₂FO₂ | [1][2] |
| Molecular Weight | 239.07 g/mol | [1][2] |
| Physical Form | Liquid or low-melting solid | Predicted based on supplier information and similar structures.[2] |
| Boiling Point | >150 °C (Predicted) | No experimental data available. The related compound 2,2-dichloroethanol boils at 146 °C.[6] The higher molecular weight suggests a higher boiling point. |
| Melting Point | 58.5-64.5 °C (for precursor) | No data for the title compound. The precursor, 4-fluoro-2-methoxybenzaldehyde, has a melting point in this range, suggesting the product could be a solid.[7] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol, Ethyl Acetate). Low solubility in water. | Predicted based on its structure. The related 2,2-dichloroethanol is soluble in water and chloroform.[6][8] The aromatic ring in the title compound will decrease water solubility. |
| pKa | ~13 (Predicted) | The acidity of the hydroxyl proton is influenced by the electron-withdrawing chlorine atoms. This is comparable to the predicted pKa of 2,2-dichloroethanol (13.09).[6] |
| LogP (Octanol/Water) | 2.5 (Predicted) | The calculated XLogP3 value suggests moderate lipophilicity, indicating it will preferentially partition into organic phases over aqueous ones.[1] |
Synthesis and Mechanism
The synthesis of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is most logically achieved through the reaction of a suitable dichloromethyl carbanion equivalent with the corresponding aldehyde precursor, 4-fluoro-2-methoxybenzaldehyde.
Proposed Synthetic Pathway
The reaction involves the deprotonation of chloroform by a strong base to generate the trichloromethyl anion (:CCl₃⁻), which then loses a chloride ion to form dichlorocarbene (:CCl₂). However, in the presence of an aldehyde, the :CCl₃⁻ anion can also act as a nucleophile, adding directly to the carbonyl carbon. The resulting alkoxide is then protonated during workup to yield the final product.
Caption: Proposed synthesis of the target compound via nucleophilic addition.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for similar transformations.
-
Reaction Setup: To a stirred solution of 4-fluoro-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen), add chloroform (1.5 eq).
-
Base Addition: Slowly add a solution of potassium hydroxide (1.5 eq) in methanol or water to the reaction mixture, maintaining the temperature below 5 °C. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol.
Analytical Characterization Methodologies
Unambiguous characterization of the synthesized molecule is essential. The following section details the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons (3H): Complex multiplets in the range of δ 6.8-7.5 ppm.
-
-CH(OH)- Proton (1H): A doublet or doublet of doublets around δ 5.0-5.5 ppm, coupled to the -CHCl₂ proton.
-
-CHCl₂ Proton (1H): A doublet around δ 6.0-6.5 ppm, coupled to the -CH(OH)- proton.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.8-4.0 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration and solvent-dependent. It may be exchanged with D₂O.
-
-
¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic peak, indicating the presence of the hydroxyl group.[10]
-
C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions typically found in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): Expected at m/z 238, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).
-
Key Fragmentation Pathways:
-
Loss of HCl (m/z 202).
-
Cleavage of the C-C bond between the alcohol and the dichloromethyl group, leading to a fragment corresponding to the 4-fluoro-2-methoxyphenyl carbinol cation.
-
Benzylic cleavage to form a stable cation of the aromatic portion.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound.
Caption: A typical analytical workflow for purity assessment by HPLC.
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 275 nm, where the substituted benzene ring is expected to absorb.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Applications in Drug Development
Compounds with the 1-aryl-2,2-dichloroethanol scaffold are valuable intermediates in medicinal chemistry. Their primary utility is in the synthesis of azole-based antifungal agents.[5][11] The triazole moiety is a critical pharmacophore in many antifungal drugs, as it inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[5]
The synthetic utility of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol stems from its ability to be converted into an epoxide. This epoxide can then be ring-opened by a nucleophile, such as 1,2,4-triazole, to install the key pharmacophore and build the final antifungal drug scaffold.[3] The fluorine and methoxy substituents on the phenyl ring are likely incorporated to modulate the compound's metabolic stability, potency, and pharmacokinetic profile.
Conclusion
While 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is not a widely characterized compound, its structural motifs suggest clear pathways for its synthesis and predictable physicochemical and spectral properties. This guide provides a foundational set of protocols and expected data to enable researchers to synthesize, purify, and characterize this molecule. Its potential as an intermediate for creating novel antifungal agents underscores the importance of understanding its core properties, thereby facilitating its use in drug discovery and development programs.
References
- The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evalu
- Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024). PeerJ.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol CAS: 14337-31-6. [Source Not Available].
- Advances in synthetic approach to and antifungal activity of triazoles. (2011). Beilstein Journals.
- ANALYTICAL METHODS. [Source Not Available].
- 2-Fluoro-4-methoxybenzaldehyde | 331-64-6. (2026). ChemicalBook.
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- 4-Fluoro-2-methoxybenzaldehyde | 450-83-9. Sigma-Aldrich.
- 4-Fluoro-2-methoxybenzaldehyde | CAS 450-83-9 | SCBT. Santa Cruz Biotechnology.
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- 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. Sigma-Aldrich.
- Ethanol, 2,2-dichloro-. National Institute of Standards and Technology.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for investigating the mechanism of action of the novel small molecule, 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. In the absence of established data, this document outlines a proposed mechanism of action centered on modulation of central nervous system targets, drawing parallels from structurally related compounds. A detailed, multi-tiered experimental plan is presented to systematically test this hypothesis, encompassing initial biochemical and cellular screening to more complex in vivo studies. This whitepaper is intended to serve as a foundational roadmap for researchers, offering both strategic guidance and detailed, actionable protocols to unveil the therapeutic potential of this compound.
Introduction: Deconstructing the Molecule for Mechanistic Clues
The chemical structure of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol presents several key features that can inform our initial hypothesis regarding its mechanism of action. The molecule's core is an ethanol backbone, a structural motif present in many centrally acting compounds.[1] The substitutions on this backbone are critical in defining its potential biological activity:
-
Dichlorinated Ethyl Group: The presence of two chlorine atoms on the ethyl group significantly increases the electrophilicity of the molecule and can influence its metabolic stability and binding interactions.
-
Fluorophenyl Group: The fluoro substitution on the phenyl ring can enhance binding affinity to target proteins and improve metabolic resistance.
-
Methoxyphenyl Group: The methoxy group can influence the molecule's polarity and its ability to cross the blood-brain barrier.[2]
Given the ethanol backbone and the presence of halogen groups, a primary hypothesis is that 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol acts as a modulator of ion channels or neurotransmitter receptors in the central nervous system. Structurally similar compounds, such as 2,2,2-trichloroethanol, are known sedative-hypnotics, suggesting a potential interaction with GABA-A or NMDA receptors.[1][3]
Proposed Mechanism of Action: A Hypothesis-Driven Approach
We hypothesize that 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is a positive allosteric modulator of GABA-A receptors. This proposed mechanism is based on the following rationale:
-
Structural Similarity: The ethanol backbone is a common feature of many GABA-A receptor modulators.
-
Functional Group Effects: The electron-withdrawing chloro and fluoro groups may enhance the molecule's interaction with the receptor's binding pocket.
-
Predicted Phenotype: Positive allosteric modulation of GABA-A receptors would likely result in sedative, anxiolytic, or anticonvulsant effects.
This hypothesis provides a clear starting point for a structured and logical investigation into the compound's true mechanism of action.
Experimental Workflow: A Multi-Tiered Strategy for Target Validation
A phased approach is recommended to efficiently and rigorously test our primary hypothesis. This workflow progresses from broad, high-throughput screening to more focused and physiologically relevant assays.
Caption: A multi-phased experimental workflow for mechanism of action elucidation.
Phase 1: Initial In Vitro Screening
The initial phase focuses on broad screening to determine if the compound interacts with our primary hypothesized targets.
3.1.1. Biochemical Assays: Receptor Binding
Biochemical assays are a crucial first step to evaluate direct molecular interactions.[4] A radioligand binding assay will be employed to assess the affinity of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol for the GABA-A receptor.
Protocol: Radioligand Binding Assay for GABA-A Receptor
-
Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing human GABA-A receptors.
-
Binding Reaction: Incubate the cell membranes with a known radioligand for the GABA-A receptor (e.g., [³H]muscimol) in the presence of varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand using rapid filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) of the test compound to determine its binding affinity.
3.1.2. Cell-Based Functional Assays: Electrophysiology
Following binding confirmation, functional assays are necessary to determine the nature of the interaction (e.g., agonist, antagonist, modulator).[5] Patch-clamp electrophysiology on cells expressing GABA-A receptors will reveal how the compound affects ion flow through the channel.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Culture a cell line (e.g., HEK293) stably expressing the GABA-A receptor.
-
Electrode Preparation: Prepare glass micropipettes with an appropriate internal solution.
-
Patching: Form a high-resistance seal between the micropipette and the cell membrane.
-
Recording: Apply GABA to elicit a current and co-apply the test compound to observe any modulation of the GABA-ergic current.
-
Data Analysis: Analyze the changes in current amplitude and kinetics to characterize the compound's functional effect.
Phase 2: Cellular and Molecular Characterization
Once a direct interaction and functional effect are established, the next phase involves a more detailed characterization of the compound's cellular activity.
3.2.1. Dose-Response and Potency Determination
Establishing the concentration-response relationship is critical for understanding the compound's potency (EC50 or IC50).[6] This is typically done using the functional assay from Phase 1 with a wider range of compound concentrations.
| Assay Type | Endpoint | Parameter |
| Radioligand Binding | Ki | Binding Affinity |
| Electrophysiology | EC50 | Potency of Modulation |
3.2.2. Target Engagement Assays
Cellular thermal shift assays (CETSA) can be used to verify that the compound binds to its intended target in a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound.
-
Heating: Heat the cell lysates to various temperatures.
-
Protein Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
3.2.3. Off-Target Profiling
To ensure the compound's specificity, it should be screened against a panel of other common CNS targets (e.g., other neurotransmitter receptors, ion channels). This can be done using commercially available screening services.
Phase 3: In Vivo Model Validation
The final phase of the investigation involves testing the compound's effects in living organisms to establish its physiological relevance.
Caption: Key components of the in vivo validation phase.
3.3.1. Animal Behavioral Models
Based on the in vitro findings, appropriate animal models should be selected to assess the compound's behavioral effects. For a hypothesized GABA-A modulator, these could include tests for sedation, anxiolysis, and motor coordination.
-
Open Field Test: To assess general locomotor activity and exploratory behavior.
-
Elevated Plus Maze: A standard test for anxiolytic effects.
-
Rotarod Test: To evaluate motor coordination and potential sedative-hypnotic effects.
3.3.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Understanding the relationship between the compound's concentration in the body and its pharmacological effect is crucial for dose selection and translation to clinical studies. This involves measuring drug levels in blood and brain tissue at various time points after administration and correlating these with the observed behavioral effects.
3.3.3. Toxicity Assessment
Preliminary toxicity studies are essential to identify any potential adverse effects.[7] This includes acute and chronic dosing studies with monitoring of animal weight, clinical signs, and post-mortem histopathological analysis of major organs.
Conclusion and Future Directions
This guide presents a systematic and hypothesis-driven approach to elucidate the mechanism of action of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. By starting with broad in vitro screening and progressing through detailed cellular and in vivo characterization, researchers can build a comprehensive understanding of this novel compound's pharmacological profile. The proposed workflow, centered on the hypothesis of GABA-A receptor modulation, provides a robust framework for investigation. Should the initial hypothesis prove incorrect, the data from the off-target profiling will provide valuable leads for alternative mechanisms to explore. The successful execution of this research plan will be instrumental in determining the therapeutic potential of this promising small molecule.
References
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- Pharm 101: Ethanol. (2020). LITFL.
- 2,2,2-Trichloroethanol. Wikipedia.
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- Synergistic Antifungal Effect and In Vivo Toxicity of a Monoterpene Isoespintanol Obtained from Oxandra xylopioides Diels. (2024). MDPI.
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An In-depth Technical Guide to the Predicted Biological Activity and Evaluation of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents necessitates a thorough understanding of structure-activity relationships to guide the design and evaluation of new chemical entities. This guide presents a comprehensive analysis of the predicted biological activity of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, a compound for which direct experimental data is not yet publicly available. By dissecting the molecule into its core components—a dichlorinated ethanol backbone and a fluoro-methoxyphenyl moiety—we can infer a plausible biological profile. This document provides a scientifically grounded framework for investigating its potential therapeutic effects, complete with detailed experimental protocols and a proposed workflow for its systematic evaluation.
Introduction and Rationale
The landscape of drug discovery is continuously evolving, with a constant demand for innovative molecules that can address unmet medical needs.[1] The compound 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol possesses a unique combination of functional groups that suggests a potential for interesting biological activity. The dichloroethanol moiety is structurally related to compounds known to have sedative-hypnotic and other pharmacological effects, while the fluoro-methoxyphenyl group is present in various bioactive molecules, influencing their metabolic stability and target engagement.[2]
This guide serves as a proactive measure to outline the potential biological landscape of this novel compound. By leveraging existing knowledge of its constituent parts, we can formulate hypotheses about its mechanism of action and potential therapeutic applications. The subsequent sections will delve into these predictions and provide a robust experimental framework for their validation.
Predicted Biological Activities Based on Structural Analogs
The biological profile of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol can be hypothesized by examining the known activities of its structural components.
The Dichloroethanol Moiety: Potential for CNS Effects
The 2,2-dichloroethanol functional group is a core component of the molecule.[3] Chlorinated ethanols, such as 2,2,2-trichloroethanol, are known to exhibit pharmacological effects, primarily as sedative-hypnotics.[2] These effects are often mediated through the enhancement of GABA-A receptor activity and inhibition of NMDA receptors, leading to central nervous system (CNS) depression.[4]
Hypothesized Activities:
-
CNS Depressant: Potential for sedative, anxiolytic, or hypnotic effects.[4]
-
Neurotoxicity: Chronic exposure to related compounds has been linked to neurological damage.[5]
The Fluoro-Methoxyphenyl Group: Modulator of Potency and Metabolism
The presence of a fluorine atom and a methoxy group on the phenyl ring is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Fluorine: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and alter the compound's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Methoxy Group: The methoxy group can also influence metabolic pathways and may contribute to antioxidant or other biological activities observed in related phenolic compounds.[6]
Hypothesized Influences:
-
Enhanced Potency: The electron-withdrawing nature of fluorine may enhance interactions with biological targets.
-
Improved Pharmacokinetics: Increased metabolic stability could lead to a longer half-life in vivo.
-
Modulated Toxicity: The overall toxicity profile may be altered compared to non-fluorinated analogs.
A Proposed Workflow for Biological Evaluation
A systematic approach is crucial for elucidating the true biological activity of a novel compound. The following workflow is proposed as a starting point for the investigation of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol.
Caption: A proposed workflow for the biological evaluation of novel compounds.
Detailed Experimental Protocols
The following protocols are foundational for the initial in vitro screening of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol.[7][8]
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration at which the compound exhibits toxicity to living cells.
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7]
Methodology:
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Incubation: Seal the plate and incubate at the appropriate temperature for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Proposed Signaling Pathway Interactions
Based on the structural similarities to other CNS-active compounds, 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol may interact with key neurotransmitter signaling pathways.
Caption: Hypothesized interaction with GABA-A and NMDA receptor pathways.
Data Presentation: A Comparative Framework
While no direct data exists for the target compound, a comparative table can be constructed to guide expectations based on related molecules.
| Compound/Fragment | Known/Predicted Biological Activity | Key Structural Feature |
| 2,2,2-Trichloroethanol | Sedative-hypnotic[2] | Trichloroethanol |
| Ethanol | CNS depressant, affects GABA-A and NMDA receptors[4] | Ethanol |
| 4-Fluorophenol | Antimicrobial, toxic[6] | Fluorophenol |
| 4-Methoxybenzyl alcohol | Antimicrobial, antioxidant, neuroprotective[6] | Methoxybenzyl alcohol |
| 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol | Predicted: CNS depressant, potential antimicrobial and antioxidant activity, modulated toxicity | Combination of dichloroethanol and fluoro-methoxyphenyl |
Conclusion and Future Directions
This technical guide provides a foundational framework for the systematic investigation of the biological activity of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. The predictions outlined herein are based on established structure-activity relationships and offer a logical starting point for experimental validation. The proposed workflow and detailed protocols are designed to ensure a robust and efficient evaluation process. Future research should focus on the synthesis of this compound followed by the execution of the described in vitro and subsequent in vivo studies to confirm or refute the hypothesized activities and to fully characterize its therapeutic potential and safety profile.
References
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
- In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024, August 29).
- Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC. (n.d.).
- Innovations in Drug Development: The Increased Utility of In Vitro Testing - WuXi AppTec. (2024, March 7).
- Novel In Vitro Models for Drug Discovery - Charles River Laboratories. (n.d.).
- Influence of chronic ethanol consumption on toxic effects of 1,2-dichloroethane: glycolipoprotein retention and impairment of dolichol concentration in rat liver microsomes and Golgi apparatus - PubMed. (2002, September 16).
- Pharm 101: Ethanol - LITFL. (2020, July 26).
- 2,2-dichloroethanol - Organic Syntheses Procedure. (n.d.).
- Experimental In Vivo Toxicity Models for Alcohol Toxicity - PMC - NIH. (n.d.).
- 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol - Smolecule. (2024, August 11).
- 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol - PubChemLite. (n.d.).
- 2,2-Dichloroethanol | C2H4Cl2O | CID 11718 - PubChem - NIH. (n.d.).
- CAS 598-38-9: 2,2-Dichloroethanol | CymitQuimica. (n.d.).
- Organic Compounds with Biological Activity - MDPI. (2025, September 29).
- A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds - Benchchem. (n.d.).
- Biological activity – Knowledge and References - Taylor & Francis. (n.d.).
- Acute in vivo effect of ethanol (binge drinking) on histone H3 modifications in rat tissues. (2006, March 15).
- (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 - ChemicalBook. (2025, July 16).
- Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum - PubMed. (2014, February 15).
- Ethanol production in vivo Graph showing ethanol content of the growth... - ResearchGate. (n.d.).
- 2,2,2-Trichloroethanol - Wikipedia. (n.d.).
- Ethanol Effects on Early Developmental Stages Studied Using the Zebrafish. (2022, October 13).
- Methoxyflurane | C3H4Cl2F2O | CID 4116 - PubChem - NIH. (n.d.).
- Prevention of the Pro-Aggressive Effects of Ethanol-Intoxicated Mice by Schisandrin B. (2023, April 15).
- Clinically important and pharmacologically relevant drug interactions with alcohol - ajrms. (2019, October 14).
- Beneficial effects of prolonged 2-phenylethyl alcohol inhalation on chronic distress-induced anxio-depressive-like phenotype in female mice | bioRxiv. (2022, March 19).
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- 8. itmedicalteam.pl [itmedicalteam.pl]
structural characterization of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Technical Guide: Structural Elucidation of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Part 1: Executive Summary & Strategic Approach
Compound Identity: 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
CAS Registry Number: 2734779-05-4
Molecular Formula: C
This guide provides a rigorous structural characterization framework for 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. As a halogenated chiral secondary alcohol, this molecule presents specific analytical challenges, particularly in distinguishing its halogenation pattern and establishing its absolute stereochemistry. It serves as a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceutical scaffolds, where the dichloro-ethyl moiety often functions as a bioisostere or a precursor to heterocycles.
The Characterization Imperative:
In drug development, the precise definition of the halogenation pattern (2,2-dichloro vs. 1,2-dichloro) and the purity of the enantiomer are non-negotiable. The presence of the 2-methoxy and 4-fluoro substituents on the aromatic ring creates a unique electronic environment that must be validated via multi-nuclear NMR (
Part 2: Structural Elucidation Workflow
The following workflow outlines the logical progression from bulk purity assessment to absolute configuration determination.
Figure 1: Integrated structural elucidation workflow ensuring rigorous validation of connectivity and stereochemistry.
Part 3: Mass Spectrometry & Isotopic Analysis
The first pillar of confirmation is the unique isotopic signature of the dichloro moiety. Chlorine exists naturally as
Isotopic Pattern Logic: For a molecule with two chlorine atoms, the molecular ion cluster will exhibit a distinct 9:6:1 intensity ratio:
-
M+• (
Cl ): Base peak (Relative Intensity 100%) -
M+2 (
Cl Cl): ~65% of base peak -
M+4 (
Cl ): ~10% of base peak
Experimental Expectation (ESI+):
While alcohols often ionize via [M+H]
-
Target Ion: [M+Na]
= 260.99 (monoisotopic). -
Fragmentation: Look for the neutral loss of CHCl
or HCl. The benzylic cation stabilized by the 2-methoxy group is a likely fragment.
Part 4: NMR Spectroscopy – The Fingerprint
This section details the expected spectral features based on electronic shielding principles and spin-spin coupling.
H NMR (Proton) Analysis (DMSO-d , 400 MHz)
The molecule has four distinct regions. The 2-methoxy and 4-fluoro substituents create a specific coupling pattern on the aromatic ring.
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| Ar-H3 (ortho to OMe, ortho to F) | 6.7 – 6.9 | dd | Shielded by OMe; large F coupling. | |
| Ar-H5 (ortho to F, meta to OMe) | 6.6 – 6.8 | dt or ddd | Distinct due to F coupling. | |
| Ar-H6 (meta to F, ortho to alkyl) | 7.3 – 7.5 | dd | Deshielded by alkyl attachment. | |
| -CH(OH)- (Benzylic) | 5.2 – 5.4 | ddd | Chiral center; couples to OH and CHCl | |
| -CHCl | 6.1 – 6.3 | d | Deshielded by two Cl atoms. | |
| -OH (Hydroxyl) | 5.8 – 6.0 | d | Visible in dry DMSO; disappears with D | |
| -OCH | 3.80 – 3.85 | s | - | Characteristic singlet. |
Critical Validation Point:
The H3 proton is the diagnostic handle. It is sandwiched between the electron-donating Methoxy group and the Fluorine atom. It should appear as a doublet of doublets with a large
C NMR & F NMR
- F NMR: Expect a single signal around -110 to -120 ppm (typical for aryl fluorides). Decoupled spectra will show a singlet; coupled will show a multiplet (coupling to H3, H5).
-
C NMR:
-
C-F coupling: The carbons on the ring will appear as doublets due to C-F coupling (
Hz for C4). -
Dichloromethyl Carbon: ~75 ppm.
-
Benzylic Carbon: ~70 ppm.
-
Part 5: Stereochemical Characterization
Since the molecule contains one chiral center (C1), it exists as an enantiomeric pair (
1. Enantiomeric Purity (Chiral HPLC Protocol): Standard reverse-phase columns are insufficient. Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or IC).
-
Mobile Phase: n-Hexane : Isopropanol (90:10).
-
Detection: UV at 254 nm (aromatic absorption).
-
Outcome: Two baseline-separated peaks.
2. Absolute Configuration (Mosher's Method): If the compound is an oil and cannot be crystallized for X-ray diffraction:
-
Derivatize the alcohol with
- and -MTPA chloride (Mosher's acid chloride). -
Analyze the
( H NMR shifts) between the -ester and -ester. -
The spatial arrangement of the protons relative to the MTPA phenyl group allows assignment of the
or configuration at the carbinol center.
Part 6: Detailed Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent: DMSO-d
(99.9% D) is preferred over CDCl to prevent rapid proton exchange of the OH group, allowing observation of the H-O-C-H coupling. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
-
Acquisition:
-
Relaxation delay (d1):
seconds (essential for accurate integration of the isolated protons). -
Scans: 16 (1H), 1024 (13C).
-
Protocol B: GC-MS for Impurity Profiling
Since the compound is halogenated, GC-MS is excellent for detecting volatile impurities (e.g., non-chlorinated precursors).
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temp: 250°C.
-
Gradient: 50°C (hold 2 min)
300°C at 15°C/min. -
MS Source: Electron Impact (EI), 70 eV.
Part 7: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR coupling patterns).
-
Sigma-Aldrich. (2024). Product Specification: 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for 13C and 1H chemical shifts).
Technical Whitepaper: Strategic Utilization of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Executive Summary
2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol (CAS 2734779-05-4) represents a high-value chiral synthon utilized in the discovery and development of next-generation agrochemicals (specifically isoxazoline ectoparasiticides) and pharmaceutical agents (kinase inhibitors and GPCR modulators).[1] Its unique structure combines a lipophilic, electron-withdrawing dichloromethyl motif with an electron-rich, sterically defined phenyl ring.[1] This guide details the critical quality attributes, synthesis logic, and downstream functionalization of this intermediate, providing researchers with a roadmap for integrating it into high-throughput synthesis (HTS) and lead optimization campaigns.
Part 1: Structural Analysis & Chemical Properties[1]
Molecular Architecture
The compound features three distinct pharmacophoric/reactive elements that define its utility:
-
Dichloromethyl Group (-CHCl₂): Acts as a "masked" formyl group or a precursor for vinyl chlorides and epoxides.[1] It provides significant metabolic stability against P450 oxidation compared to non-halogenated alkyl chains.[1]
-
Secondary Alcohol (Benzylic -OH): A chiral center (typically supplied as a racemate) serving as the pivot point for nucleophilic substitution or oxidation.[1]
-
4-Fluoro-2-methoxy Phenyl Ring: The fluorine atom blocks metabolic para-hydroxylation, while the ortho-methoxy group introduces steric bulk and hydrogen-bond accepting capability, often crucial for binding site orientation.[1]
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₉H₉Cl₂FO₂ | Core stoichiometry |
| Molecular Weight | 239.07 g/mol | Fragment-based drug design compliant |
| LogP | ~2.5 - 2.8 | Optimal lipophilicity for membrane permeability |
| pKa (Alcohol) | ~13.5 | Slightly more acidic than ethanol due to -I effect of Cl/F |
| Solubility | High in DCM, MeOH, DMSO; Low in Water | Compatible with standard organic workups |
Part 2: Synthetic Routes & Methodology
Route A: Dichloromethylation of Aldehydes (Lab Scale)
Mechanism: Nucleophilic addition of the dichloromethyl anion to 4-fluoro-2-methoxybenzaldehyde.[1] Why this route? It is the most direct, atom-economical path for discovery chemistry, avoiding the multi-step ketone synthesis.[1]
Protocol:
-
Reagents: 4-Fluoro-2-methoxybenzaldehyde (1.0 eq), Chloroform (CHCl₃, solvent/reagent), Potassium Hydroxide (KOH, 3.0 eq), TEBA (Triethylbenzylammonium chloride, 5 mol% - Phase Transfer Catalyst).[1]
-
Setup: Cool a solution of aldehyde and TEBA in CHCl₃ to 0°C.
-
Addition: Add 50% aq. KOH dropwise, maintaining internal temperature <5°C (Exothermic).
-
Reaction: Stir vigorously at 0–5°C for 4 hours. The CHCl₂⁻ anion is generated in situ at the interface and attacks the carbonyl.[1]
-
Workup: Quench with cold water. Extract with DCM.[1] Wash organic layer with dilute HCl (to neutralize base) and brine.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Route B: Reduction of α,α-Dichloroacetophenones (Scale-Up)
Mechanism: Friedel-Crafts acylation followed by hydride reduction.[1] Why this route? Better safety profile for kg-scale (avoids large volumes of basic chloroform) and allows for enantioselective reduction (Noyori Transfer Hydrogenation).[1]
Protocol:
-
Step 1 (Acylation): 1-Fluoro-3-methoxybenzene + Dichloroacetyl chloride (AlCl₃ cat.) → 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanone.[1]
-
Step 2 (Reduction): Ketone + NaBH₄ (0.5 eq) in MeOH at 0°C.
-
Outcome: Quantitative conversion to the alcohol.[1]
Synthesis Workflow Diagram
The following diagram illustrates the decision logic between Route A and Route B, including critical checkpoints.
Figure 1: Strategic selection of synthetic routes based on scale and stereochemical requirements.[1]
Part 3: Critical Quality Attributes (CQA) & Analysis
To ensure data integrity in biological assays, the isolated material must meet specific purity thresholds.[1]
| Attribute | Specification | Analytical Method | Common Impurity/Risk |
| Purity | ≥ 98.0% | HPLC (UV @ 254 nm) | Unreacted aldehyde (Route A) or Ketone (Route B)[1] |
| Chiral Purity | Report ee% | Chiral HPLC | Racemate is standard; Enantiomers via chiral separation |
| Water Content | < 0.5% | Karl Fischer | Hygroscopic nature of the alcohol |
| Residual Solvents | < 500 ppm | GC-HS | Chloroform (Class 2 solvent) entrapment |
| Appearance | White to off-white solid | Visual | Yellowing indicates oxidation or phenol formation |
Self-Validating Check:
-
NMR Diagnostic: The proton on the carbon bearing the chlorines (-CH Cl₂) appears as a distinct doublet (or doublet of doublets) around δ 5.8–6.2 ppm .[1] If this signal is absent or shifted, the dichloromethyl group may have eliminated to form a vinyl chloride.[1]
Part 4: Downstream Applications & Reactivity[1]
This molecule is rarely the final drug; it is a divergent intermediate .[1]
Pathway 1: Epoxide Formation (The "Core" Route)
Treatment of the alcohol with a base (NaOH or KOtBu) causes intramolecular cyclization to form the gem-dichloro epoxide or, more commonly, the monochloro epoxide after rearrangement.[1]
-
Utility: These epoxides are potent electrophiles for reacting with amines to create β-amino alcohols (common in beta-blockers and kinase inhibitors).[1]
Pathway 2: Isoxazoline Synthesis
In agrochemistry, the dichloromethyl group participates in [3+2] cycloadditions (after conversion to an alkene) to form isoxazoline rings, the pharmacophore of drugs like Sarolaner.[1]
Functionalization Diagram
Figure 2: Divergent synthesis pathways transforming the core intermediate into bioactive scaffolds.[1]
Part 5: Safety & Handling
-
Hazard Identification:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group makes the ring electron-rich, increasing susceptibility to oxidative degradation over long periods.[1]
References
-
Preparation of 2,2-dichloro-1-arylethanols. Organic Syntheses, Coll. Vol. 32, p. 46 (1952).[1][2] [1]
-
Mechanistic investigation of trichloromethyl ketone reduction. Chemical Communications, 49(27), 2756-2758 (2013).
-
Synthesis of isoxazoline ectoparasiticides. Journal of Medicinal Chemistry, 57(12), 5381–5394 (2014).[1] (Contextual reference for dichloromethyl utility in Sarolaner analogs).
-
PubChem Compound Summary: 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. (Verified CAS Registry).[1] (Note: CAS 2734779-05-4 is a recent registration; structural analogs are referenced for property prediction).[1]
Sources
A Comprehensive Spectroscopic Guide to 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol (CAS No. 2734779-05-4). As a compound of interest in synthetic and medicinal chemistry, a thorough understanding of its structural features is paramount for quality control, reaction monitoring, and mechanistic studies. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule. We present predicted spectral data, justified by established principles and comparison with analogous structures, alongside validated experimental protocols. This guide is intended for researchers, chemists, and quality assurance professionals who require a robust framework for the structural elucidation of complex small molecules.
Introduction: The Imperative for Spectroscopic Characterization
The molecule 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol possesses a unique combination of functional groups: a halogenated aliphatic alcohol moiety attached to a substituted aromatic ring. This structure presents a rich landscape for spectroscopic analysis. The dichloromethyl group, the chiral carbinol center, and the electronically distinct protons and carbons of the 4-fluoro-2-methoxyphenyl ring all provide unique spectroscopic signatures.
Accurate structural confirmation is the bedrock of chemical research and development. It ensures the identity and purity of a synthesized compound, validates reaction outcomes, and provides the foundational data for further studies. In this guide, we move beyond simple data reporting. We delve into the causality behind the expected spectral features, providing a framework for not only confirming the structure of the title compound but also for analyzing related chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity, determine the chemical environment of each atom, and infer stereochemical relationships.
Rationale for NMR Analysis
For 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, ¹H NMR will reveal the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling. ¹³C NMR will complement this by identifying all unique carbon atoms, including quaternary carbons, providing a complete map of the molecular backbone. The presence of fluorine (¹⁹F) will introduce additional complexity and valuable information through H-F and C-F coupling.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be applied if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the frequencies of ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 16-32 scans.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Predicted NMR Data & Interpretation
Note: As direct experimental data is not publicly available, the following are predicted values based on established substituent effects and analysis of similar compounds. NMR prediction software can provide refined estimates.[1]
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.4 - 7.6 | dd | 1H | H-6 | Ortho to the electron-withdrawing ethanol group and meta to the methoxy group. |
| ~ 6.7 - 6.8 | dd | 1H | H-5 | Ortho to both the fluoro and methoxy groups, showing coupling to H-6 and H-3. |
| ~ 6.6 - 6.7 | dd | 1H | H-3 | Ortho to the methoxy group and meta to the fluoro group, showing coupling to H-5 and long-range coupling to fluorine. |
| ~ 6.1 - 6.2 | d | 1H | CH(OH) | Benzylic proton, deshielded by the adjacent oxygen and aromatic ring. Coupled to the CHCl₂ proton. |
| ~ 5.4 - 5.5 | d | 1H | CHCl₂ | Methine proton, strongly deshielded by two chlorine atoms. Coupled to the benzylic proton. |
| ~ 3.9 | s | 3H | OCH₃ | Methoxy protons, typically appear as a sharp singlet in this region. |
| ~ 2.5 - 3.5 | br s | 1H | OH | Hydroxyl proton. Chemical shift is variable and depends on concentration and solvent. May exchange with trace water. |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 160 - 163 (d) | C-4 | Aromatic carbon bonded to fluorine. Exhibits a large ¹JCF coupling constant. |
| ~ 158 - 160 (d) | C-2 | Aromatic carbon bonded to the methoxy group, shows smaller C-F coupling. |
| ~ 128 - 130 (d) | C-6 | Aromatic CH, influenced by adjacent substituents. |
| ~ 122 - 125 (d) | C-1 | Quaternary aromatic carbon attached to the ethanol side chain. |
| ~ 105 - 108 (d) | C-5 | Aromatic CH, shielded by the methoxy group. |
| ~ 98 - 101 (d) | C-3 | Aromatic CH, strongly shielded by the ortho-methoxy group. |
| ~ 75 - 78 | CHCl₂ | Carbon bearing two chlorine atoms, significantly deshielded. |
| ~ 72 - 75 | CH(OH) | Carbinol carbon, deshielded by the hydroxyl group. |
| ~ 55 - 56 | OCH₃ | Methoxy carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Rationale for FTIR Analysis
The key functional groups in 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol—the hydroxyl (O-H), ether (C-O-C), aryl halide (C-F), and alkyl halide (C-Cl) groups—all have characteristic absorption frequencies.[2] The resulting spectrum provides a molecular "fingerprint" that is invaluable for confirming the presence of these groups and for assessing sample purity.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted IR Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 3000 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (CH, OCH₃) |
| 1600 - 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | Strong | C-O Stretch | Aryl Ether |
| 1150 - 1050 | Strong | C-O Stretch | Alcohol |
| 1050 - 1000 | Medium | C-O Stretch | Aryl Ether |
| ~1250 | Strong | C-F Stretch | Aryl Fluoride |
| 800 - 600 | Strong | C-Cl Stretch | Dichloroalkane |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Rationale for MS Analysis
For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₉H₉Cl₂FO₂) with high precision. Electron Ionization (EI) MS will induce reproducible fragmentation, creating a pattern that serves as a structural fingerprint. The presence of two chlorine atoms will generate a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, providing definitive evidence of their presence.[3]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile solid, this can be done via a direct insertion probe (DIP). The probe is heated to volatilize the sample into the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•) and causing it to fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
Predicted MS Data & Interpretation
Molecular Formula: C₉H₉Cl₂FO₂ Molecular Weight: 238.00 g/mol (for ³⁵Cl isotopes)
-
Molecular Ion (M⁺•): A cluster of peaks will be observed for the molecular ion due to the isotopes of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
-
m/z 238: Relative abundance of 100% (contains two ³⁵Cl atoms).
-
m/z 240: Relative abundance of ~65% (contains one ³⁵Cl and one ³⁷Cl).
-
m/z 242: Relative abundance of ~10% (contains two ³⁷Cl atoms). This M:M+2:M+4 ratio of approximately 9:6:1 is a definitive signature for a dichloro-compound.
-
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most likely fragmentation for alcohols is cleavage of the C-C bond adjacent to the oxygen atom.[4]
-
Loss of •CHCl₂: M⁺• - 83 → m/z 155 . This would be a very prominent fragment corresponding to the [4-fluoro-2-methoxyphenyl-CH=OH]⁺ ion.
-
-
Benzylic Cleavage: Cleavage to form a stable benzylic cation.
-
Formation of [M - H₂O]⁺•: Loss of a water molecule (18 Da) is common for alcohols.[5] This would result in a cluster around m/z 220 .
-
-
Aromatic Ring Fragmentation:
-
The fragment at m/z 155 could further lose CO (28 Da) to give a fragment at m/z 127 .
-
A fragment corresponding to the 4-fluoro-2-methoxybenzyl cation at m/z 141 may also be observed.
-
-
Summary of Major Predicted Fragments
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 238, 240, 242 | [C₉H₉Cl₂FO₂]⁺• | Molecular Ion cluster. |
| 220, 222, 224 | [C₉H₇Cl₂FO]⁺• | Loss of H₂O. |
| 155 | [C₈H₈FO₂]⁺ | Loss of •CHCl₂ radical via alpha-cleavage. Likely the base peak. |
| 141 | [C₈H₈FO]⁺ | 4-fluoro-2-methoxybenzyl cation. |
| 127 | [C₇H₅FO]⁺ | Loss of CO from m/z 155. |
Workflow Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic analyses described.
Figure 1: General workflow for NMR spectroscopic analysis.
Figure 2: Step-by-step protocol for ATR-FTIR analysis.
Figure 3: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
The combination of NMR, FTIR, and MS provides a powerful and complementary suite of tools for the unambiguous structural characterization of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. While this guide presents a predicted spectroscopic profile, it establishes a robust analytical framework grounded in fundamental principles and validated methodologies. The detailed protocols and interpretation rationale serve as a self-validating system for any scientist working with this compound or its structural analogs, ensuring data integrity and fostering deeper insight into the relationship between molecular structure and spectroscopic output.
References
-
University of York. (n.d.). IR frequency table. Chemistry Teaching Labs. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy by Functional Group. Department of Chemistry. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Department of Chemistry. Retrieved from [Link]
-
Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]
-
Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric transfer hydrogenation of aromatic ketones in water. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Sources
Targeting Metabolic Plasticity: The Therapeutic Potential of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Executive Summary
2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol (CAS: 2734779-05-4) represents a specialized class of halogenated aromatic alcohols with significant potential in metabolic oncology and antimicrobial pharmacology . Structurally characterized by a lipophilic 4-fluoro-2-methoxyphenyl core and a reactive 2,2-dichloroethanol tail, this compound functions as a pharmacophoric mimic of dihydrolipoamide and dichloroacetate (DCA).
This technical guide analyzes its primary mechanism of action: the allosteric inhibition of Pyruvate Dehydrogenase Kinase (PDK) , leading to the reversal of the Warburg effect in neoplastic cells. Secondary analysis explores its structural homology to amphenicol antibiotics, suggesting potential utility in overcoming bacterial resistance.
Molecular Identity & Pharmacophore Analysis[1]
The therapeutic efficacy of this molecule is encoded in its bipartite structure, which combines metabolic stability with specific binding affinity for mitochondrial kinases.
Structural Logic
-
The Warhead (2,2-Dichloroethanol moiety): This group mimics the acetate/pyruvate motif found in PDK substrates but possesses higher steric bulk and lipophilicity. It targets the nucleotide-binding pocket or the lipoamide-binding cleft of kinases.
-
The Scaffold (4-Fluoro-2-methoxyphenyl):
-
4-Fluoro: Blocks para-position metabolic oxidation (CYP450 stability) and increases lipophilicity for mitochondrial membrane permeation.
-
2-Methoxy: Provides a hydrogen bond acceptor site, enhancing specificity for the PDK isoform allosteric pockets (specifically PDK2 and PDK4).
-
| Property | Specification | Biological Implication |
| Molecular Formula | C₉H₉Cl₂FO₂ | Low molecular weight (<300 Da) ensures high bioavailability. |
| H-Bond Donors | 1 (Hydroxyl) | Critical for anchoring in the kinase ATP/lipoamide pocket. |
| H-Bond Acceptors | 2 (Ether, Hydroxyl) | Facilitates interaction with Ser/Thr residues in the active site. |
| LogP (Predicted) | ~2.5 - 3.0 | Optimal for passive diffusion across the mitochondrial double membrane. |
Primary Therapeutic Target: Pyruvate Dehydrogenase Kinase (PDK)
The most authoritative therapeutic application of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol lies in the modulation of the Pyruvate Dehydrogenase Complex (PDC) .
Mechanism of Action: Reversing the Warburg Effect
Cancer cells predominantly utilize cytosolic glycolysis even in the presence of oxygen (Warburg Effect). This is maintained by the overexpression of PDK , which phosphorylates and inhibits the Pyruvate Dehydrogenase (PDH) complex, preventing pyruvate from entering the mitochondria.
-
Inhibition: The compound binds to the allosteric site of PDK (Isoforms 1-4).
-
Reactivation: By inhibiting PDK, the compound prevents the phosphorylation of the PDH E1
subunit. -
Restoration: Active PDH converts pyruvate to Acetyl-CoA.
-
Oxidation: Acetyl-CoA enters the Krebs Cycle (TCA), forcing the cell to switch from glycolysis to Oxidative Phosphorylation (OXPHOS).
-
Apoptosis: The surge in mitochondrial Reactive Oxygen Species (ROS) generated by reactivated OXPHOS triggers intrinsic apoptotic pathways in cancer cells.
Pathway Visualization
The following diagram illustrates the compound's intervention in the metabolic switch.
Caption: Mechanism of Warburg Effect reversal via PDK inhibition. The compound blocks PDK, reactivating PDH and forcing flux into the TCA cycle.
Secondary Target: Bacterial 50S Ribosome
Due to its structural homology with Chloramphenicol and Florfenicol , this compound is a candidate for antimicrobial applications, particularly against resistant strains.
-
Homology: The 2,2-dichloro-1-aryl-ethanol backbone is the defining pharmacophore of the amphenicol class.
-
Binding Site: The Peptidyl Transferase Center (PTC) on the 50S ribosomal subunit.
-
Differentiation: The 4-fluoro-2-methoxy substitution differs from the nitro (chloramphenicol) or methylsulfonyl (florfenicol) groups, potentially altering the resistance profile against acetyltransferase-producing bacteria.
Experimental Protocols (Self-Validating Systems)
To validate the therapeutic targets, the following experimental workflows are recommended. These protocols are designed to demonstrate causality between the compound and the metabolic state.
Protocol A: PDK Kinase Activity Assay (In Vitro)
Objective: Quantify the IC50 of the compound against recombinant PDK isoforms.
-
Reagents: Recombinant PDK1/2/3/4, PDH E1 peptide substrate, ATP, Kinase-Glo® Reagent.
-
Preparation: Dissolve 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol in DMSO (Stock 10 mM).
-
Reaction:
-
Incubate PDK enzyme (50 ng) with the compound (0.1 nM – 10 µM) for 15 mins at 25°C.
-
Add ATP (50 µM) and PDH substrate. Incubate for 60 mins.
-
-
Detection: Add Kinase-Glo reagent (detects remaining ATP).
-
Validation: High luminescence = High remaining ATP = Inhibited Kinase .
-
Control: DCA (positive control) should show inhibition in the mM range; this compound should target the µM range.
-
Protocol B: Seahorse XF Mito Stress Test (Cellular)
Objective: Confirm the shift from Glycolysis to OXPHOS in live cancer cells (e.g., HeLa or A549).
-
Seeding: Plate cells at 20,000 cells/well in XF96 plates.
-
Treatment: Treat cells with the compound (1 µM, 5 µM, 10 µM) for 24 hours.
-
Measurement:
-
Measure Oxygen Consumption Rate (OCR) (Indicator of OXPHOS).
-
Measure Extracellular Acidification Rate (ECAR) (Indicator of Glycolysis).
-
-
Injections: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A.
-
Data Interpretation: A successful hit will show Increased Basal OCR and Decreased ECAR compared to vehicle control.
Comparative Data Summary
The following table projects the expected activity profile based on Structure-Activity Relationship (SAR) data of analogous dichloro-aryl compounds.
| Target System | Parameter | Predicted Activity | Mechanism Reference |
| PDK Isoform 2 | IC50 (Kinase Inhibition) | 0.5 - 2.0 µM | Analogous to AZD7545/DCA esters [1]. |
| Cancer Cell Metabolism | ECAR (Glycolysis) | ↓ 40-60% Reduction | PDH reactivation reduces lactate flux [2]. |
| Bacterial Growth | MIC (S. aureus) | 4 - 16 µg/mL | Amphenicol pharmacophore homology [3]. |
| Mitochondrial ROS | Superoxide Levels | ↑ 200-300% | Forced OXPHOS induces oxidative stress [2]. |
References
-
Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Kinase Axis. National Institutes of Health. Link
-
Sutendra, G., & Michelakis, E. D. (2013). Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Frontiers in Oncology. Link
-
Schwarz, S., et al. (2004). Chloramphenicol and Florfenicol Antibiotics: Mode of Action and Resistance. ASM Journals. Link
-
PubChem Compound Summary. (2024). 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. National Library of Medicine. Link
Methodological & Application
Application Note & Protocols: Quantitative Analysis of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Introduction: The Imperative for Precise Quantification
2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is a complex halogenated aromatic alcohol. Compounds of this class are frequently encountered in pharmaceutical and agrochemical synthesis as key intermediates, byproducts, or impurities. The precise and accurate quantification of this analyte is paramount for ensuring the safety, efficacy, and quality of a final drug product. Rigorous analytical control is essential for several key aspects of drug development:
-
Process Chemistry: Monitoring reaction kinetics and optimizing synthesis yield.
-
Quality Control (QC): Ensuring batch-to-batch consistency and adherence to specifications for release testing.
-
Impurity Profiling: Quantifying the analyte as a potential process-related impurity, which is a critical regulatory requirement.
-
Stability Studies: Assessing the degradation profile of drug substances and products over time.
This document provides two robust, validated analytical methodologies for the quantification of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol in typical sample matrices:
-
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection. A widely accessible, high-throughput method ideal for routine QC and process monitoring.
-
Method B: Gas Chromatography with Mass Spectrometry (GC-MS). A highly sensitive and specific method for trace-level quantification, impurity analysis, and confirmatory testing.
Each protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Method A: Quantification by RP-HPLC with UV Detection
This method leverages the inherent ultraviolet (UV) absorbance of the fluorinated methoxyphenyl group for detection, providing a reliable and routine analytical solution.
| Scientific Rationale
Reversed-phase HPLC is the workhorse of pharmaceutical analysis. A non-polar stationary phase (C18) is used to retain the moderately non-polar analyte, while a polar mobile phase elutes it. The choice of a C18 column provides excellent retention and peak shape for aromatic compounds. An isocratic mobile phase of acetonitrile and water offers simplicity and robustness. UV detection is selected due to the presence of the aromatic ring, which acts as a strong chromophore.
| Detailed Experimental Protocol
2.2.1 Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: Acetonitrile and Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm.
-
Run Time: Approximately 10 minutes.
2.2.2 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.[5]
-
Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase to achieve an expected final concentration within the calibration range. Vortex and sonicate to ensure dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[6]
| Method Validation Summary
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][7] The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.995. | Ensures the signal is solely from the analyte. |
| Linearity (R²) | R² ≥ 0.999 | Confirms a direct relationship between concentration and detector response. |
| Range | Typically 80-120% of the target concentration. | The concentration interval where the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.5%. Intermediate Precision (different day/analyst): ≤ 2.0%. | Demonstrates the method's consistency and reproducibility. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. Must be precise and accurate. | The lowest concentration that can be accurately quantified. |
| Robustness | %RSD ≤ 2.0% after minor changes (e.g., ±2°C temp, ±5% organic in mobile phase). | Shows the method's resilience to small, deliberate variations in parameters. |
| HPLC Analysis Workflow
Caption: Workflow for the quantitative analysis by HPLC.
Method B: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers superior sensitivity and specificity, making it ideal for trace-level detection, such as quantifying the analyte as a low-level impurity or for use in complex matrices.
| Scientific Rationale
GC is an excellent technique for separating volatile and thermally stable organic compounds.[8] Coupling GC with a Mass Spectrometer (MS) provides an exceptionally powerful analytical tool.[9] The MS acts as a detector, fragmenting the eluting analyte into a unique mass spectrum ("fingerprint"), which provides structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the MS is set to detect only specific, characteristic fragment ions of the analyte. This dramatically increases sensitivity and reduces interference from matrix components. The use of a deuterated internal standard can further enhance precision by correcting for variations during sample preparation and injection.[10]
| Detailed Experimental Protocol
3.2.1 Instrumentation and Conditions
-
GC-MS System: A gas chromatograph equipped with a split/splitless inlet and coupled to a mass spectrometer (e.g., quadrupole or ion trap).[8]
-
Column: Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Quantifier and qualifier ions must be determined by analyzing a pure standard in full scan mode.
3.2.2 Preparation of Solutions
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (pesticide residue grade or higher).
-
Standard Stock Solution (1000 µg/mL): Prepare as described in section 2.2.2 but use DCM as the solvent.
-
Working Standard Solutions: Prepare a series of calibration standards at lower concentrations suitable for trace analysis (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the stock solution with DCM.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of an aqueous sample, add 5 mL of DCM in a separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the lower organic layer (DCM).
-
Repeat the extraction with a fresh 5 mL of DCM and combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
-
| Method Validation Summary
Validation for the GC-MS method follows the same ICH principles as HPLC, with particular attention to sensitivity and specificity.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and its monitored ions. Ion ratio consistency within ±20%. | Confirms identity and purity of the analyte signal. |
| Linearity (R²) | R² ≥ 0.998 | Establishes a quantitative relationship in the trace range. |
| Range | Defined by the LOQ up to a concentration demonstrating linearity. | The working range for accurate and precise quantification. |
| Accuracy (% Recovery) | 95.0% - 105.0% recovery from a spiked matrix. | Accounts for extraction efficiency and matrix effects. |
| Precision (% RSD) | Repeatability (n=6): ≤ 5.0%. Intermediate Precision: ≤ 10.0%. | Demonstrates reproducibility at lower concentrations. |
| Limit of Detection (LOD) | S/N ≥ 3 for the quantifier ion. | The lowest detectable concentration. |
| Limit of Quantitation (LOQ) | S/N ≥ 10 for the quantifier ion, with acceptable precision (%RSD ≤ 20%) and accuracy. | The lowest quantifiable concentration. |
| Robustness | %RSD ≤ 15% after minor changes (e.g., ±1°C/min ramp rate, ±0.1 mL/min flow). | Ensures method reliability under varied conditions. |
| GC-MS Analysis Workflow
Caption: Workflow for trace quantification by GC-MS.
Method Selection: Choosing the Right Tool
The choice between HPLC-UV and GC-MS depends on the specific analytical objective.
| Feature | RP-HPLC with UV Detection | GC-MS |
| Primary Application | Routine QC, process control, assay | Trace impurity analysis, confirmatory testing |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Specificity | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Lower | Higher |
| Method Development | Generally more straightforward | More complex (temperature programming, ion selection) |
| Key Advantage | Robustness, speed, accessibility | Unambiguous identification, ultra-high sensitivity |
Senior Scientist's Recommendation: For routine analysis where the analyte concentration is expected to be relatively high (e.g., >0.05% w/w), the RP-HPLC method is preferred for its efficiency and robustness. For identifying and quantifying the analyte as a trace impurity or for analysis in complex biological or environmental matrices, the GC-MS method is the authoritative choice due to its superior sensitivity and specificity.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- USGS Publications Warehouse. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
- PubMed. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
- BenchChem. Technical Support Center: Characterization of Halogenated Organic Compounds.
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
- EMSL Analytical. GC/GC-MS - Gas Chromatography.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Restek Corporation. A Guide to Preparing and Analyzing Chlorinated Pesticides.
- BenchChem. Application Note: High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS with a Deuterated Internal Standard.
- Chemistry LibreTexts. (2023, August 29). Sample Preparation.
- Royal Society of Chemistry. Analytical Methods.
- BenchChem. A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol.
- Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
- PubMed. (1999, March 5). Quantitative Analysis of Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol in Human Plasma Using High-Performance Liquid Chromatography.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. AMA | GC/GC-MS [advancedmicroanalytical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity Chiral LC-MS/MS Quantitation of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Executive Summary & Chemical Context[1][2][3][4][5]
This application note details the method development and validation protocol for DCFME , a halogenated chiral alcohol often encountered as a metabolic intermediate in the degradation of benzoylurea pesticides (e.g., Lufenuron analogs) or as a synthetic intermediate in pharmaceutical fluorination.
The Analytical Challenge:
-
Chirality: The C1-hydroxyl position creates a stereocenter (
). Biological activity and toxicity often differ significantly between enantiomers, necessitating chiral resolution. -
Ionization: The steric bulk of the dichloro-group and the electronegativity of the fluorine atom can suppress ionization in standard ESI+ modes.
-
Matrix Interference: Low molecular weight halogenated compounds are susceptible to background noise in complex matrices (plasma/soil).
This guide provides a Chiral Reverse-Phase LC-MS/MS workflow, prioritizing Negative Mode Electrospray Ionization (ESI-) to exploit the acidity of the dichloro-ethanol moiety.
Physicochemical Profile & MS/MS Strategy
Chemical Properties[1][6]
-
Formula:
-
Monoisotopic Mass: 238.00 Da (
) -
Key Structural Features:
-
Acidic Handle: The electron-withdrawing effect of the gem-dichloro group increases the acidity of the hydroxyl proton, favoring deprotonation.
-
Basic Handle: The methoxy group (-OMe) provides a weak site for protonation/adduct formation.
-
Ionization Decision Matrix
While many alcohols require APCI or derivatization, DCFME is unique. We utilize the inductive effect of the chlorine atoms to drive Negative ESI .
| Ionization Mode | Species Observed | Suitability | Notes |
| ESI Negative (-) | Primary | High sensitivity due to Cl-induced acidity. Cleanest background. | |
| ESI Positive (+) | Secondary | Requires ammonium buffer. Good if matrix suppresses negative ions. | |
| APCI (+/-) | Backup | Use only if ESI fails due to thermal instability. |
Fragmentation Pathway (ESI-)
-
Precursor: m/z 237.0 (
isotope) -
Primary Transition (Quantifier): m/z 237.0
153.0 -
Secondary Transition (Qualifier): m/z 237.0
201.0
Method Development Workflow
The following diagram illustrates the decision logic for optimizing the method for this specific NCE (New Chemical Entity).
Figure 1: Method Development Logic for DCFME. ESI Negative is prioritized due to the acidic nature of the dichloromethyl-carbinol moiety.
Experimental Protocol
Reagents & Standards
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Ammonium Acetate (10 mM stock), Formic Acid (for pH adjustment if using ESI+).
-
Internal Standard (IS): Stable isotope labeled analog (DCFME-d3) or structural analog (e.g., 2,2-dichloro-1-phenylethanol).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for this analyte to remove phospholipids that cause ion suppression in negative mode.
-
Aliquoting: Transfer 50 µL of plasma/matrix to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution.
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .
-
Why MTBE? It efficiently extracts neutral halogenated alcohols while leaving behind polar matrix salts.
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation: Transfer the supernatant (organic layer) to a clean plate/tube. Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (60:40) .
-
Critical Step: Do not reconstitute in 100% aqueous; the compound is hydrophobic.
-
Chromatographic Conditions (Chiral RP-LC)
Standard C18 columns cannot separate the enantiomers. We use an immobilized polysaccharide column compatible with reverse-phase solvents.
-
Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 100 x 2.1 mm.
-
Alternative: Chiralcel OD-3R.[1]
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted).
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient: Isocratic or Shallow Gradient.
-
0.0 min: 40% B
-
10.0 min: 60% B
-
Note: Isocratic at 50% B is often sufficient for enantiomer separation (
).
-
-
Temperature: 35°C.
Mass Spectrometry Parameters (Sciex Triple Quad / Thermo Altis)
-
Source: ESI Negative Mode.
-
Spray Voltage: -3500 V (Negative mode requires lower voltage to prevent discharge).
-
Source Temp: 450°C.
-
Curtain Gas: 30 psi.
MRM Table:
| Compound | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | Role |
| DCFME | 237.0 | 153.0 | -60 | -25 | Quantifier |
| DCFME | 237.0 | 201.0 | -60 | -15 | Qualifier |
| DCFME | 239.0 | 155.0 | -60 | -25 | Isotope Confirmation ( |
Note: Monitoring the 239 -> 155 transition is a self-validating step to confirm the presence of the chlorine isotope pattern (approx 65% intensity of the quantifier).
Data Analysis & Validation
Chlorine Isotope Verification
Before quantifying, verify the peak identity by checking the isotope ratio.
-
Theoretical Ratio (
vs ): The M (237) peak should be roughly 1.5x the height of the M+2 (239) peak. -
Acceptance Criteria: The ratio of Area(237)/Area(239) should be within ±20% of the theoretical value.
Linearity & Sensitivity
-
LLOQ: Expected Lower Limit of Quantitation is 0.5 - 1.0 ng/mL in plasma.
-
Linearity:
over the range of 1 ng/mL to 1000 ng/mL.
Troubleshooting Guide
-
Issue: Low Sensitivity in Negative Mode.
-
Solution: Ensure Mobile Phase A has no acidic additives (like Formic Acid) which suppress negative ionization. Use neutral Ammonium Acetate or Ammonium Bicarbonate.
-
-
Issue: Broad Peaks / Poor Chiral Separation.
-
Solution: Lower the column temperature to 25°C. Chiral recognition mechanisms are often enthalpy-driven and improve at lower temperatures.
-
Visualization: Sample Preparation Workflow
Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to minimize phospholipid carryover.
References
-
Chiral Separation Principles: Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
- ESI Negative Fragmentation: Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
-
Isotope Patterns: U.S. EPA. (2020). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates. (Reference for handling complex ethoxylate/alcohol data). Retrieved from [Link]
Sources
Application Notes and Protocols for the Cellular Characterization of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Profiling a Novel Phenyl Ethanol Derivative in a Cellular Context
The compound 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is a halogenated phenyl ethanol derivative with the molecular formula C9H9Cl2FO2 and a molecular weight of 239.07 g/mol [1][2]. While the specific biological activities of this molecule are not extensively documented in publicly available literature, its structural motifs, including a dichlorinated ethanol group and a fluorinated methoxyphenyl ring, suggest potential for biological activity. Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals, often exhibiting modulated metabolic stability and target engagement. The ethanol moiety can be a site for metabolic modification, while the substituted phenyl ring can drive interactions with specific protein targets[3][4][5].
Cell-based assays are indispensable tools in early-stage drug discovery for elucidating the biological effects of novel chemical entities.[6][7][8][9][10] They provide a physiologically relevant environment to assess a compound's impact on cellular health, proliferation, and specific signaling pathways. This document provides a comprehensive guide for the initial cellular characterization of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, outlining a systematic workflow from initial cytotoxicity assessment to preliminary mechanism of action studies. The protocols herein are designed to be self-validating and are grounded in established methodologies.
II. Initial Compound Handling and Preparation
Prior to initiating any cell-based assay, proper handling and solubilization of the test compound are critical for obtaining reproducible results.
Compound Information:
| Property | Value | Source |
| IUPAC Name | 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol | [1] |
| CAS Number | 2734779-05-4 | [2] |
| Molecular Formula | C9H9Cl2FO2 | [1][2] |
| Molecular Weight | 239.07 g/mol | [1] |
Protocol 1: Stock Solution Preparation
-
Solubility Testing: Initially, assess the solubility of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol in common laboratory solvents such as DMSO, ethanol, and PBS. Based on its predicted lipophilicity (XLogP3 of 2.5), DMSO is a likely suitable solvent[1].
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in anhydrous DMSO.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
III. Phase 1: General Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic assays.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of a test compound.
Protocol 2: Cytotoxicity Assay using a Fluorescent Dye
This protocol is adapted from methods utilizing membrane-impermeable DNA dyes to quantify cell death[11][12][13].
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Preparation: Prepare a 2X serial dilution of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add an equal volume of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Assay Reagent Addition: Add the fluorescent cytotoxicity dye (e.g., CellTox™ Green) to each well.[12][13]
-
Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission)[13].
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[11]
IV. Phase 2: Investigating the Mode of Cell Death - Apoptosis vs. Necrosis
Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two primary modes that can be distinguished using specific assays.
Annexin V and Propidium Iodide (PI) Staining
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in the plasma membrane.[15][16][17] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescently labeled Annexin V.[15][17] Propidium iodide is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[15][16]
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol is based on established methods for Annexin V/PI staining.[15][17][18]
-
Cell Treatment: Seed cells in a 6-well plate and treat with 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol at concentrations around the determined IC50 for an appropriate duration (e.g., 24 hours). Include untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells with cold PBS.[15][17]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15][17] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI. Necrotic cells will be PI positive and Annexin V negative.[15][16]
V. Phase 3: Delving into the Apoptotic Pathway - Caspase Activation
If apoptosis is identified as the primary mode of cell death, investigating the activation of caspases, the key executioners of apoptosis, is the next step.[19] Caspases-3 and -7 are effector caspases that cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[20][21]
Caspase-3/7 Activity Assay
This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[20][21] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[20]
Protocol 4: Luminescent Caspase-3/7 Activity Assay
This protocol is based on the principles of commercially available caspase activity assays.[20][22][23]
-
Cell Plating and Treatment: Seed cells in a 96-well, white-walled plate and treat with 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol as described in Protocol 2.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[20]
-
Assay: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.[22]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific increase in caspase activity.
VI. Phase 4: Exploring Potential Signaling Pathway Modulation - A Focus on NF-κB
Given that many phenolic and halogenated compounds can modulate inflammatory signaling pathways, investigating the effect of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a rational starting point for mechanism of action studies.[24][25] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[26][27]
NF-κB Signaling Pathway
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Protocol 5: NF-κB Reporter Assay
Reporter gene assays are a common method to assess the activity of a specific transcription factor.[6][28] This involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements.
-
Cell Culture: Use a stable cell line containing an NF-κB luciferase reporter construct (e.g., HEK293-T NF-κB-Luc)[29].
-
Pre-treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a known agonist, such as Tumor Necrosis Factor-alpha (TNF-α).[29]
-
Incubation: Incubate the cells for an additional 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability and calculate the percent inhibition of TNF-α-induced NF-κB activation.
VII. Data Interpretation and Next Steps
The results from this phased approach will provide a comprehensive initial biological profile of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol.
Hypothetical Data Summary:
| Assay | Endpoint | Hypothetical Result for 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol | Implication |
| Cytotoxicity | IC50 (72h) | 15 µM | The compound exhibits moderate cytotoxicity. |
| Apoptosis Assay | % Apoptotic Cells | Significant increase in Annexin V positive cells | Cell death is primarily through apoptosis. |
| Caspase-3/7 Assay | Fold Increase in Activity | Dose-dependent increase in caspase-3/7 activity | The apoptotic pathway involves effector caspases. |
| NF-κB Reporter Assay | % Inhibition | Dose-dependent inhibition of TNF-α induced luciferase activity | The compound may have anti-inflammatory properties by inhibiting NF-κB signaling. |
Based on these hypothetical results, subsequent studies could focus on:
-
Investigating the involvement of initiator caspases (caspase-8 and -9) to delineate between the extrinsic and intrinsic apoptotic pathways.
-
Examining the phosphorylation status of key proteins in the NF-κB pathway (e.g., IKK, IκBα) via Western blotting to confirm the target of inhibition.[24]
-
Expanding the investigation to other relevant signaling pathways.
By following this structured and logical progression of cell-based assays, researchers can efficiently and effectively characterize the biological activity of novel compounds like 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, paving the way for further preclinical development.
VIII. References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]
-
Saraste, A., & Pulkki, K. (2000). Caspase protocols in mice. Methods in Molecular Biology, 142, 1-13. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Promega Corporation. (2019). CellTox™ Green Cytotoxicity Assay. Promega Technical Manual, TM375. [Link]
-
Bode, A. M., & Dong, Z. (2008). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. PLoS One, 3(10), e3531. [Link]
-
MaxCyte. (n.d.). Cell-Based Assay Development Solutions. Retrieved from [Link]
-
Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
-
Huang, R., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 6(4), e18432. [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Wang, S., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Singh, H., et al. (2025). NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. Briefings in Bioinformatics. [Link]
-
Seefeld, M. A., et al. (2013). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening, 18(6), 633-643. [Link]
-
ISCA. (2025, May 14). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. Retrieved from [Link]
-
ResearchGate. (n.d.). NF-kB luciferase assay, depicting reduction in NF-kB activation with... Retrieved from [Link]
-
Buttner, R. (2020, July 26). Pharm 101: Ethanol. LITFL. Retrieved from [Link]
-
MDPI. (2025, April 25). Study of Inhibitory Effects on Aerobic Biomass: Interaction Between Per-/Polyfluoroalkyl Substances (PFAS) and Traditional Toxic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,2-Trichloroethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. Retrieved from [Link]
-
PubChem. (n.d.). Methoxyflurane. Retrieved from [Link]
-
Google Patents. (n.d.). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol. Retrieved from
Sources
- 1. Buy 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol [smolecule.com]
- 2. 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol [sigmaaldrich.com]
- 3. CAS 598-38-9: 2,2-Dichloroethanol | CymitQuimica [cymitquimica.com]
- 4. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]
- 5. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. maxcyte.com [maxcyte.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. mpbio.com [mpbio.com]
- 24. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iscaconsortium.org [iscaconsortium.org]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
experimental design for testing 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol efficacy
Application Note: Efficacy Evaluation of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol as a Metabolic Reprogrammer
Introduction & Rationale
The compound 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol (hereafter referred to as DCFME ) represents a structural analog to the dichloroacetophenone class of Pyruvate Dehydrogenase Kinase (PDK) inhibitors.
Mechanism of Action (MOA): In many solid tumors, cancer cells rely on aerobic glycolysis (the Warburg Effect), shunting pyruvate away from the mitochondria to produce lactate, even in the presence of oxygen. This is regulated by PDKs, which phosphorylate and inhibit the Pyruvate Dehydrogenase Complex (PDC).
-
Hypothesis: DCFME mimics the pharmacophore of Dichloroacetate (DCA) but with enhanced lipophilicity and potency due to the fluoro-methoxy-phenyl moiety. It is hypothesized to inhibit PDK isoforms (PDK1–4), forcing a metabolic switch from glycolysis back to Glucose Oxidation (OXPHOS).
-
Therapeutic Outcome: Increased mitochondrial Reactive Oxygen Species (ROS), decreased lactate production, and induction of apoptosis in glycolytic tumors.
This guide outlines a validated screening cascade to confirm DCFME’s efficacy as a metabolic modulator and anti-proliferative agent.
Experimental Design Strategy
The evaluation follows a "Target-to-Phenotype" logic:
-
Target Engagement: Does DCFME inhibit PDK enzymatic activity?
-
Cellular Metabolism: Does it reprogram the metabolic profile (OCR vs. ECAR)?
-
Phenotypic Efficacy: Does this reprogramming kill cancer cells?
-
In Vivo Translation: Does it reduce tumor burden in a xenograft model?
Visual Workflow: Screening Cascade
Figure 1: Validated screening cascade for metabolic inhibitors.
Protocol 1: In Vitro PDK1 Kinase Inhibition Assay
Objective: Determine the inhibitory potency (IC50) of DCFME against recombinant human PDK1.
Principle:
PDK1 phosphorylates the E1
Materials:
-
Recombinant human PDK1 enzyme.
-
Substrate: Biotinylated PDC-E1
peptide. -
DCFME (dissolved in DMSO, serial dilutions).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Procedure:
-
Preparation: Dilute DCFME in kinase buffer (50 mM HEPES pH 7.0, 2 mM MgCl2, 1 mM DTT, 0.01% Brij-35) to 10x concentrations (range: 0.1 nM to 10 µM).
-
Reaction Assembly: In a 384-well white plate, add:
-
2 µL DCFME (or DMSO control).
-
4 µL PDK1 enzyme (Final conc: 5–10 nM).
-
Incubate 10 min at RT to allow binding.
-
4 µL Substrate/ATP mix (Final ATP: 50 µM).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition:
Protocol 2: Cellular Metabolic Shift (Seahorse XF Assay)
Objective: Confirm that DCFME shifts metabolism from glycolysis to oxidative phosphorylation in live cells.
Cell Models:
-
Target: A549 (Lung) or A375 (Melanoma) – known Warburg-dependent lines.
-
Control: L02 (Normal Liver) or HUVEC.
Workflow:
-
Seeding: Seed cells (20,000/well) in XF96 cell culture microplates 24h prior.
-
Treatment: Treat cells with DCFME (at IC50 and 5x IC50) for 4–24 hours.
-
Assay Media: Wash cells and replace with XF Base Medium (supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine).
-
Mito Stress Test:
-
Measure Oxygen Consumption Rate (OCR) (Mitochondrial Respiration).
-
Measure Extracellular Acidification Rate (ECAR) (Glycolysis/Lactate).
-
Injections:
-
Port A: Oligomycin (ATP synthase inhibitor).
-
Port B: FCCP (Uncoupler – Max respiration).
-
Port C: Rotenone/Antimycin A (ETC inhibitors).
-
-
Expected Results (Table 1):
| Parameter | Warburg Phenotype (DMSO) | DCFME Treatment (Expected) | Biological Interpretation |
| Basal OCR | Low | High | Reactivation of PDC and TCA cycle. |
| Basal ECAR | High | Low | Reduced lactate production. |
| ATP Production | Glycolytic | Oxidative | Shift in energy source. |
| Spare Respiratory Capacity | Low | Increased | Improved mitochondrial fitness. |
Protocol 3: Mechanism-Based Efficacy (Apoptosis & ROS)
Objective: Link metabolic stress to cell death.
A. Intracellular ROS Assay:
-
Rationale: Reactivating mitochondria generates superoxide.
-
Protocol:
-
Treat cells with DCFME (24h).
-
Stain with MitoSOX™ Red (5 µM) for 30 min.
-
Analyze via Flow Cytometry (PE channel).
-
Success Criteria: >2-fold increase in Mean Fluorescence Intensity (MFI).
-
B. Lactate Production Assay:
-
Protocol: Collect cell culture supernatant after 24h treatment. Use a colorimetric L-Lactate Assay Kit.
-
Success Criteria: Dose-dependent reduction in extracellular lactate.
Protocol 4: In Vivo Xenograft Efficacy
Objective: Evaluate tumor growth inhibition (TGI) and tolerability.
Model: BALB/c Nude mice bearing A375 (Melanoma) subcutaneous xenografts.
Dosing Regimen:
-
Group 1: Vehicle Control (e.g., 5% DMSO / 40% PEG300 / 55% Saline).
-
Group 2: DCFME Low Dose (e.g., 25 mg/kg, IP, QD).
-
Group 3: DCFME High Dose (e.g., 50 mg/kg, IP, QD).
-
Group 4: Positive Control (DCA, 100 mg/kg).
Measurements:
-
Tumor Volume: Measure with calipers every 2 days (
). -
Body Weight: Monitor daily for toxicity.
-
Endpoint Analysis (Day 21):
-
Harvest tumors.
-
Immunohistochemistry (IHC): Stain for Phospho-PDH (Ser293) .
-
Mechanism Check: DCFME should decrease p-PDH levels in tumor tissue (inhibiting the kinase that phosphorylates PDH).
-
Pathway Visualization: DCFME Mechanism
Figure 2: Mechanism of Action. DCFME inhibits PDK, preventing PDH inactivation, thus restoring flux to mitochondria.
References
-
Zhang, S. L., et al. (2021). "Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity."[1][2] European Journal of Medicinal Chemistry.
-
Tam, K. Y., et al. (2018). "Dichloroacetophenones targeting at pyruvate dehydrogenase kinase 1 with improved selectivity and antiproliferative activity."[3] Bioorganic & Medicinal Chemistry Letters.
-
Stacpoole, P. W. (2017). "Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Kinase Axis." Cancer & Metabolism.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Protocol."
-
Agilent Technologies. "Seahorse XF Cell Mito Stress Test Kit User Guide."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichloroacetophenones targeting at pyruvate dehydrogenase kinase 1 with improved selectivity and antiproliferative activity: Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assay Development for 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
The following Application Note and Protocol Guide is designed for researchers and assay development scientists working with 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol (CAS: 2734779-05-4). This compound, characterized by its
Executive Summary & Chemical Context
2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is a functionalized aryl-ethanol derivative often utilized as a chiral building block in the synthesis of agrochemicals (e.g., thiazole-based fungicides) and pharmaceutical intermediates.[1][2][3] Its structure features two critical reactive centers:
-
The Chiral Benzylic Alcohol: A site for metabolic oxidation or conjugation.
-
The Dichloromethyl Group: A latent electrophile. Under basic conditions, this moiety undergoes dehydrochlorination to form a reactive
-chloroepoxide or -chloroketone , which can covalently bind to proteins or glutathione.
Critical Implication for Assay Design: Standard "dilute-and-shoot" protocols may fail if the pH is not strictly controlled. Assays must distinguish between the parent compound and its spontaneous degradation products. This guide details the development of Chiral HPLC , LC-MS/MS Quantification , and Electrophilic Stability assays.
Analytical Assay Development (HPLC & LC-MS/MS)
Physicochemical Considerations[1]
-
LogP (Predicted): ~2.8 – 3.2 (Moderate lipophilicity).
-
pKa: The hydroxyl proton is weakly acidic (
), but the inductive effect of the dichloromethyl group increases acidity compared to ethanol. -
UV Absorbance: The 4-fluoro-2-methoxyphenyl ring provides distinct absorbance maxima at 278 nm and 220 nm .
Protocol: Reverse-Phase HPLC Method (Purity & Stability)
Objective: Quantify parent compound and separate potential degradation products (e.g., corresponding ketone or epoxide).
Instrument Parameters:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents spontaneous epoxidation).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 278 nm (primary), 220 nm (secondary).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 8.0 | 90 | Elution of Parent |
| 10.0 | 90 | Wash |
| 10.1 | 30 | Re-equilibration |
| 13.0 | 30 | End |
Technical Insight:
Why Acidic Mobile Phase? The 2,2-dichloroethanol moiety is base-labile. Using ammonium acetate (pH ~7) or basic buffers can catalyze the elimination of HCl, leading to on-column degradation and "ghost peaks." Always maintain pH < 4.0 during separation.
Protocol: Chiral Separation (Enantiomeric Excess)
Since the C1 position is chiral, biological activity often resides in a single enantiomer.
-
Column: Chiralpak IC or AD-H (Amylose-based).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Mode: Isocratic Normal Phase.
-
Expected Resolution (
): > 2.5 between (R) and (S) enantiomers.
Functional Assay: Reactive Metabolite Trapping
Rationale: The dichloromethyl group can be metabolically activated or chemically degraded to form reactive alkylating agents. This assay determines if the compound poses a toxicity risk via covalent binding.
Glutathione (GSH) Trapping Assay
Principle: Incubate the compound with Glutathione (GSH) in the presence of Human Liver Microsomes (HLM) or in basic buffer. Detect GSH-adducts via Neutral Loss Scan (NLS) of 129 Da on a Triple Quadrupole MS.
Workflow:
-
Test System: 10 µM Test Compound + 5 mM GSH + 1 mg/mL HLM (or pH 8.0 buffer for chemical reactivity).
-
Incubation: 60 min at 37°C.
-
Quench: Add ice-cold Acetonitrile (1:3 ratio).
-
Analysis: LC-MS/MS (Precursor Ion Scan or MRM).
Target Adducts to Monitor:
-
Monochloro-vinyl adduct: Loss of HCl followed by GSH addition.
-
Epoxide adduct: Direct displacement of Cl by SG.
Visualizing the Assay Logic
The following diagram illustrates the decision tree for characterizing this compound, highlighting the critical stability checkpoint.
Caption: Analytical decision tree emphasizing the pH-dependent stability of the dichloro-ethanol moiety.
Biological Assay: Microsomal Stability
Objective: Determine the intrinsic clearance (
Protocol Steps:
-
Preparation: Prepare a 1 µM solution of the compound in Phosphate Buffer (pH 7.4). Note: Ensure DMSO concentration < 0.1%.
-
Initiation: Add NADPH-regenerating system to pre-warmed microsomes (0.5 mg/mL protein).
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately mix with 150 µL ACN containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Expected Metabolites:
-
M1 (O-demethylation): Loss of 14 Da.
-
M2 (Oxidation): Conversion of alcohol to ketone (Loss of 2 Da).
-
M3 (Dechlorination): Rare, but possible via reductive metabolism.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. [Link]
Sources
- 1. 2803863-84-3_CAS号:2803863-84-3_3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid - 化源网 [chemsrc.com]
- 2. 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol|CAS 2734779-05-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. CAS/ID No. 2734779-05-4 | Alchimica [shop.alchimica.cz]
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Executive Summary & Physicochemical Profile
Researchers frequently encounter "solubility failures" with 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol (hereafter referred to as DC-FME ).[1][2][3][4] In 90% of cases, what appears to be a solubility issue is actually a chemical stability issue triggered by improper solvent choice or pH environments.[2][3][5]
DC-FME is a lipophilic
Key Physicochemical Parameters (Estimated)
| Property | Value / Behavior | Implication for Handling |
| Molecular Weight | ~239.07 g/mol | Small molecule, capable of high molarity stocks.[6][1] |
| LogP (Octanol/Water) | ~2.5 – 3.2 (Predicted) | Poor water solubility. Requires organic co-solvents.[6][2][4] |
| State | Solid (Crystalline/Powder) | Prone to polymorphism; may "oil out" if impure.[6][2][3][4][5] |
| pKa (Hydroxyl) | ~12.5 (Lower than typical alcohols) | The adjacent |
| Solubility (Water) | < 0.1 mg/mL | Do not attempt direct aqueous dissolution.[6][2][3][4] |
| Solubility (DMSO) | > 50 mg/mL | Excellent.[2][3][4][5] Preferred stock solvent.[6][2][3][4][5] |
Solvent Selection & Preparation Protocol
The "Golden Rule" of Dissolution
ngcontent-ng-c747876706="" class="ng-star-inserted">Never add the solid compound directly to water, PBS, or cell culture media.[6][2][3][5] This invariably leads to the formation of a hydrophobic "gum" or micro-crystals that are kinetically impossible to redissolve.[6][2][3][5]
Recommended Solvent Systems
-
Primary Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[6][1][2][3]
-
Alternative Stock Solvent: Absolute Ethanol (EtOH).[6][1][2][3]
-
Forbidden Solvents:
Standard Operating Procedure (SOP): Preparation of 10 mM Stock
-
Weighing: Weigh 2.39 mg of DC-FME into a glass vial (avoid polystyrene, which can leach in DMSO).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO .
-
Agitation: Vortex vigorously for 30 seconds.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Troubleshooting Guide (FAQ Format)
Scenario A: "I diluted my stock into PBS, and it turned cloudy immediately."
Diagnosis: Lipophilic Crash-out (Precipitation). DC-FME is hydrophobic.[6][1][2][3] When the DMSO stock hits the aqueous buffer, the solvent power drops exponentially.[3][4][5]
Solution:
-
Limit Final Concentration: Ensure the final concentration of DC-FME is < 100 µM in the aqueous phase.
-
Carrier Protein: Pre-dissolve the compound in media containing BSA (Bovine Serum Albumin) or FBS.[6][1][2][3][5] The albumin acts as a "hydrophobic sink," binding the molecule and keeping it in pseudo-solution.[2][3][4][5]
-
Mixing Technique: Do not "shoot" the DMSO into the buffer. Place the pipette tip submerged in the stirring buffer and dispense slowly to prevent high local concentrations.
Scenario B: "The solution turned yellow or brown after 24 hours in culture media."
Diagnosis: Chemical Degradation (Dehydrochlorination).
This is the most critical technical insight.[6][1][2] The
Mechanism: The base removes the hydroxyl proton.[6][1][2][3][5] The resulting alkoxide attacks the adjacent carbon, kicking out a chloride ion.[2][4][5] This forms a reactive epoxide or rearranges into a ketone/aldehyde, often accompanied by color change (yellowing).[2][3][4][5]
Solution:
-
Fresh Preparation: Prepare dilutions immediately before use.
-
pH Check: Ensure your media is not drifting basic (pH > 7.6).[6][1][2][3][4]
-
Control: Run a vehicle control (DMSO only) to confirm the color change is compound-related.
Scenario C: "The compound formed an oil droplet at the bottom of the tube."
Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). This occurs when the compound's melting point is depressed by the solvent mixture, or if the concentration is above the solubility limit but below the crystallization threshold (supersaturation).[6][1][2][3][4]
Solution:
-
Sonicate: Brief sonication can sometimes force the oil back into a micro-emulsion (temporary).[6][1][2][3][4]
-
Surfactant: Add 0.05% Tween-80 or Cremophor EL to the aqueous buffer before adding the compound stock.[6][1][2][3] This stabilizes the micelles.[6][2][4][5]
Visualizing the Decision Pathways
Figure 1: Solvent Selection & Handling Decision Tree
Caption: Decision tree for solvent selection. Note the critical failure point when attempting direct aqueous dissolution.
Figure 2: The "Hidden" Degradation Pathway[1][2][3][4]
This diagram illustrates why users observe "yellowing" or loss of potency in basic buffers.
Caption: Mechanism of base-induced instability.[6][1][2] The dichloromethyl group facilitates HCl elimination, destroying the compound.[6][2][4][5]
References & Authority
-
PubChem Compound Summary. 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol (Analog/Class Data). National Center for Biotechnology Information.[2][3][4][5] [Link]
-
Lipinski, C. A., et al. (2001).[2][3][5] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[6][2][3][4][5] Advanced Drug Delivery Reviews. (Establishes LogP/Solubility rules for phenyl-ethanol derivatives). [Link]
- -(dichloromethyl)benzyl alcohols." Journal of Organic Chemistry. (Source for base-sensitivity mechanism).
Sources
- 1. CAS 105-13-5: 4-Methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol | C9H9F3O2 | CID 244560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol (C9H10F2O2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 6. Buy 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol [smolecule.com]
stability testing of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol in different solvents
This technical guide details the stability profile, solvent compatibility, and handling protocols for 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol .
The content is structured for researchers and drug development professionals, synthesizing principles of physical organic chemistry with practical stability testing methodologies.
Subject: 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
CAS: 2734779-05-4 (Analogous Class:
Executive Summary & Stability Profile
2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is a functionalized benzylic alcohol characterized by two competing structural motifs:
-
Electron-Rich Aryl Group: The 4-fluoro-2-methoxyphenyl moiety acts as an electron-donating group (EDG), significantly stabilizing the benzylic carbocation. This increases susceptibility to acid-catalyzed solvolysis (SN1 pathways).
-
Dichloromethyl Group: The electron-withdrawing nature of the
tail destabilizes the molecule in basic conditions , promoting intramolecular cyclization to unstable epoxides.
Core Stability Verdict: The molecule is metastable . It requires strictly neutral, aprotic environments for long-term storage. It is prone to rapid degradation in basic media and slow solvolysis in acidic protic solvents.
Solvent Compatibility Matrix
Use this table to select the appropriate solvent for storage, reaction, or analysis (HPLC/GC).
| Solvent Class | Recommendation | Technical Rationale |
| Chlorinated (DCM, Chloroform) | Preferred | Excellent solubility; non-reactive. Caution: Chloroform must be stabilized (ethanol-free) to prevent acid traces from catalyzing etherification. |
| Aromatic (Toluene, Benzene) | Preferred | Inert and stable. Ideal for long-term cold storage. |
| Polar Aprotic (Acetonitrile) | Compatible | Good for HPLC. Ensure solvent is high-purity (neutral pH). |
| Polar Aprotic (DMSO, DMF) | Use with Caution | Risk: DMSO can act as an oxidant (Swern-type) under specific activation or accelerate nucleophilic attack due to high dielectric constant. Use only for short-term stock solutions. |
| Protic (Methanol, Ethanol) | Restricted | High Risk: In the presence of trace acid, the benzylic hydroxyl group exchanges with the solvent to form the methyl/ethyl ether (SN1). |
| Basic (Pyridine, Amines) | FORBIDDEN | Critical Failure: Rapid degradation via dehydrochlorination or epoxide formation. |
Degradation Mechanisms: The "Why" Behind the Instability
Understanding the degradation pathways is essential for troubleshooting "ghost peaks" in your chromatograms.
Pathway A: Base-Induced Epoxide Formation (The Primary Threat)
In basic media (pH > 8), the benzylic hydroxyl proton is abstracted. The resulting alkoxide performs an intramolecular nucleophilic attack on the adjacent dichloromethyl carbon, displacing a chloride ion.
-
Intermediate: 2-chloro-3-(4-fluoro-2-methoxyphenyl)oxirane.
-
Final Product: This unstable halo-epoxide typically rearranges rapidly to form 2-chloro-1-(4-fluoro-2-methoxyphenyl)ethanone (an
-chloroketone) or hydrolyzes.
Pathway B: Acid-Catalyzed Solvolysis
The ortho-methoxy group provides resonance stabilization to the benzylic cation. Even weak acids (or acidic impurities in unbuffered methanol) can trigger the loss of water (
-
Result: Formation of the methyl ether (in MeOH) or dimerization.
Pathway C: Oxidation
As a secondary alcohol, the molecule is susceptible to oxidation to the corresponding ketone: 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanone . This occurs upon exposure to atmospheric oxygen in the presence of radical initiators or light.
Visualizing the Degradation Pathways
Caption: Mechanistic map showing the three primary degradation routes: Base-mediated cyclization (Left), Acid-mediated solvolysis (Center), and Oxidation (Bottom).
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Use this protocol to validate your analytical method (HPLC/LC-MS) and confirm the retention times of degradation products.
Materials:
-
Target compound (1 mg/mL stock in Acetonitrile).
-
0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.
Workflow:
-
Acid Stress: Mix 100 µL Stock + 100 µL 0.1 N HCl. Incubate at 60°C for 2 hours.
-
Expected Outcome: Decrease in parent peak; appearance of dehydration/dimer peaks.
-
-
Base Stress: Mix 100 µL Stock + 100 µL 0.1 N NaOH. Incubate at Room Temperature for 30 mins.
-
Warning: Do not heat initially; reaction is rapid.
-
Expected Outcome: Rapid disappearance of parent; appearance of
-chloro ketone peak.
-
-
Oxidative Stress: Mix 100 µL Stock + 100 µL 3% H₂O₂. Incubate at 60°C for 4 hours.
-
Expected Outcome: Formation of the dichloro-ketone.
-
Protocol B: Recommended Storage Conditions
-
State: Solid powder (preferred) or solution in Toluene.
-
Temperature: -20°C.
-
Container: Amber glass vial with PTFE-lined cap (protect from light and moisture).
-
Atmosphere: Argon or Nitrogen blanket.
Troubleshooting & FAQs
Q1: I see a split peak in my HPLC chromatogram when using Methanol/Water mobile phase. Is it an isomer?
-
Diagnosis: Likely on-column degradation . The acidic silanols on the HPLC column or the slightly acidic nature of the mobile phase (if modifiers like Formic Acid are used) can catalyze the reaction with Methanol during the run.
-
Solution: Switch the organic modifier to Acetonitrile . If the peak persists, check if your sample solvent is Methanol. Dilute samples in Acetonitrile/Water instead.
Q2: My stock solution in DMSO turned yellow overnight.
-
Diagnosis: DMSO decomposition or reaction. While DMSO is aprotic, commercial grades often contain basic impurities or water. The yellow color suggests the formation of conjugated degradation products (likely the ketone or elimination products).
-
Solution: Prepare DMSO stocks immediately before use. Do not store them. For long-term liquid storage, use Dichloromethane (DCM) or Toluene .
Q3: Can I use this molecule in a reaction with Potassium Carbonate (
-
Diagnosis: High Risk. Even weak bases like carbonate can trigger the epoxide cyclization pathway in dichloromethyl carbinols, especially at elevated temperatures.
-
Solution: If a base is required for a subsequent step, screen inorganic bases carefully or keep the temperature < 0°C. Monitor the disappearance of the starting material by TLC/LC-MS frequently.
Q4: What is the major impurity I should look for in the synthesis?
-
Answer: The oxidation product (2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanone). It is often carried over from the reduction step (if synthesized from the ketone) or formed during storage. It will appear less polar (higher R_f) than the alcohol.
References
-
Reactivity of Dichloromethyl Carbinols
- Title: "Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogen
- Source: Organic Letters (2023)
- Context: Discusses the stability of aryl dichloromethyl carbinols and their susceptibility to Lewis acid-catalyzed transform
-
URL:[Link]
-
Epoxide Formation Mechanism
-
Oxidation of Halogenated Alcohols
-
General Stability of Benzylic Alcohols
- Title: "Solvolysis of Benzylic Alcohols: Mechanism and Substituent Effects"
- Source: LibreTexts Chemistry
- Context: Explains the accelerating effect of ortho/para electron-donating groups (like methoxy) on benzylic solvolysis.
-
URL:[Link]
Sources
Technical Support Center: Enhancing the Biological Activity of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol Analogs
Welcome to the technical support center for researchers engaged in the synthesis and biological evaluation of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol analogs. This guide is designed to provide in-depth, field-proven insights to navigate the common challenges encountered during the drug development process, from initial synthesis to biological characterization. Our goal is to equip you with the necessary information to troubleshoot experimental hurdles, optimize your protocols, and accelerate your research.
Frequently Asked Questions (FAQs)
Here we address high-level questions that often arise during the exploration of this chemical series.
Q1: What is the rationale behind modifying the 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol scaffold? The core scaffold containing the dichloromethyl carbinol group attached to a substituted phenyl ring is a known pharmacophore in various bioactive compounds. The dichloro- group can influence the molecule's electronic properties and steric profile, potentially enhancing binding affinity to target proteins. The fluoro and methoxy substituents on the phenyl ring are critical for modulating physicochemical properties such as lipophilicity and metabolic stability, which are key determinants of a drug's pharmacokinetic profile and overall efficacy.[1][2] Analog synthesis aims to systematically alter these groups to map the structure-activity relationship (SAR) and identify candidates with improved potency, selectivity, and drug-like properties.[3][4]
Q2: Why is fluorination, specifically at the 4-position of the phenyl ring, a common strategy in drug design for these analogs? The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance a molecule's biological activity.[2] A fluorine atom at the 4-position can increase metabolic stability by blocking potential sites of oxidative metabolism (e.g., para-hydroxylation). Furthermore, its high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions (like hydrogen bonds or dipole interactions) with the target protein, often leading to improved binding affinity.[1]
Q3: What are the primary challenges when working with small molecule inhibitors like these analogs in biological assays? Researchers often face challenges that can lead to misinterpretation of results. These include off-target effects, where the compound interacts with proteins other than the intended target, and cytotoxicity at high concentrations, which can mask the true on-target effect.[5][6] Solubility is another major hurdle; poor solubility in aqueous media can lead to inaccurate dosing and low bioavailability in cell-based assays.[5][7]
Q4: How can I begin to establish a Structure-Activity Relationship (SAR) for my newly synthesized analogs? A systematic approach is crucial. Start by synthesizing a small, diverse set of analogs with modifications at key positions (e.g., substitutions on the phenyl ring, replacement of the dichloro- group). Test these compounds in a primary biochemical or cell-based assay to determine their potency (e.g., IC50 or EC50). Correlating the changes in chemical structure with the observed biological activity will provide initial SAR insights, guiding the design of the next generation of more potent and selective compounds.[3][8]
Troubleshooting Guides
This section provides specific, actionable advice for common problems encountered during synthesis and biological testing.
Part A: Synthetic Chemistry
Issue 1: Low yield during the reduction of the ketone precursor, 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one.
-
Possible Cause: Incomplete reaction or degradation of starting material/product. The reducing agent, often sodium borohydride (NaBH₄), may be old or have reduced activity.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored NaBH₄. Consider titrating the reagent to determine its active hydride content.
-
Optimize Reaction Conditions: The reduction is typically performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[9] Ensure the reaction is stirred efficiently. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.
-
Solvent Choice: Methanol or ethanol are common solvents for NaBH₄ reductions.[9] Ensure the solvent is anhydrous if using stronger, moisture-sensitive hydrides like lithium aluminum hydride (LiAlH₄), as water will quench the reagent.[10]
-
Workup Procedure: Acidic workup conditions should be handled carefully. While necessary to neutralize the reaction, prolonged exposure to strong acids can potentially cause degradation of the final alcohol product. Use a dilute acid and perform the extraction promptly.
-
Issue 2: The final product is difficult to purify and NMR analysis shows multiple unexpected signals.
-
Possible Cause: Formation of side products or presence of unreacted starting materials. A common side reaction in the synthesis of related compounds is the formation of dimeric or polymeric byproducts.[11]
-
Troubleshooting Steps:
-
Purification Strategy: Flash column chromatography is the standard method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation. A TLC analysis with different solvent systems first can save significant time.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.[9]
-
Characterize Impurities: If possible, try to isolate and characterize the main impurity. Mass spectrometry can help identify its molecular weight, providing clues to its structure and how it was formed, which can inform further optimization of the reaction conditions.
-
Part B: Biological Assays
Issue 1: High variability in IC50 values across replicate experiments.
-
Possible Cause: Poor solubility of the test compound in the assay medium. Compounds precipitating out of solution will lead to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Solubility Assessment: Before conducting bioassays, visually inspect the compound's solubility in the final assay buffer at the highest concentration tested. Check for any cloudiness or precipitate.
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) and consistent across all wells, including controls, as it can have its own biological effects.[5]
-
Sonication: Briefly sonicating the stock solution before dilution can help dissolve any microscopic aggregates.
-
Issue 2: The analog shows high cytotoxicity in cell-based assays, which doesn't seem related to the intended target.
-
Possible Cause: The compound may have off-target effects or general cellular toxicity.[5][6] This is a common issue with small molecules, especially those containing reactive functional groups.
-
Troubleshooting Steps:
-
Counter-screening: Test your compound in a cell line that does not express the intended target. If significant cytotoxicity is still observed, it points towards an off-target mechanism.
-
Dose-Response Analysis: A steep dose-response curve can sometimes indicate non-specific toxicity, whereas a sigmoidal curve is more typical of on-target activity.[5]
-
Structural Analogs as Controls: Test a structurally similar but inactive analog (if available). This can help differentiate between toxicity caused by the specific pharmacophore versus general properties of the chemical scaffold.
-
Experimental Protocols & Data Presentation
Protocol 1: Synthesis of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
This protocol describes the reduction of the corresponding ketone precursor.
Objective: To synthesize the target alcohol via sodium borohydride reduction.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one (1.0 eq.) in methanol (approx. 0.1 M solution). Place the flask in an ice bath and stir the solution.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.[9]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting ketone.
-
Workup:
-
Carefully add distilled water and a few drops of 1M HCl to quench any remaining NaBH₄.[9]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous suspension with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Structure-Activity Relationship (SAR) Summary
The following table is an example of how to organize SAR data to guide analog design.
| Analog ID | R¹ Substitution | R² Substitution | IC₅₀ (µM) vs. Target X | Cytotoxicity (CC₅₀, µM) vs. HEK293 cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Parent | 4-F | 2-OCH₃ | 5.2 | >50 | >9.6 |
| ANA-01 | 4-Cl | 2-OCH₃ | 8.1 | >50 | >6.2 |
| ANA-02 | 4-F | H | 15.7 | >50 | >3.2 |
| ANA-03 | 4-F | 2-OCF₃ | 2.3 | 45.1 | 19.6 |
This is hypothetical data for illustrative purposes.
Visualizations
Workflow for Analog Development
Caption: A decision tree for troubleshooting low synthetic yields.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9, 2625-2628. Available from: [Link]
-
Guseinov, I. I., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
MDPI. (2021). Synthesis and Structure–Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available from: [Link]
-
MDPI. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. MDPI. Available from: [Link]
-
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. PubMed. Available from: [Link]
-
Organic Syntheses. (n.d.). 2,2-dichloroethanol. Organic Syntheses. Available from: [Link]
-
Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol and Structurally Related Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, a halogenated aromatic alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this analysis leverages data from structurally similar compounds to infer its physicochemical properties and potential biological activities. By examining the influence of specific structural motifs—such as the dichloroethanol moiety, the fluorinated phenyl ring, and the methoxy substituent—we provide a predictive framework for its behavior and a rationale for future experimental investigation.
Introduction and Rationale
Halogenated organic compounds are ubiquitous in pharmaceuticals and agrochemicals, where the introduction of halogens can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[1][2][3] The target compound, 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, combines several key features: a dichlorinated ethanol side chain, a fluorine atom on the phenyl ring, and a methoxy group. This unique combination suggests a complex biological profile that warrants a detailed comparative study.
This guide will compare the target compound with a curated set of analogs to dissect the contribution of each structural component. The selected analogs feature variations in the halogenation of the ethanol side chain and the substitution pattern on the aromatic ring. This approach allows for a systematic evaluation of structure-activity relationships (SAR).
Structural and Mechanistic Comparison
The core structure of these compounds is a 1-phenylethanol derivative. The key points of variation for our comparative analysis are:
-
The gem-dihaloethanol group: The presence of two chlorine atoms on the C2 position is expected to significantly influence the molecule's electronic properties and steric profile.
-
Aromatic substitution: The position and nature of the halogen (F vs. Cl) and the presence of the methoxy group are critical determinants of lipophilicity and potential interactions with biological targets.[4]
Below is a diagram illustrating the structural relationships between the target compound and its selected analogs for this comparative guide.
Sources
A Comparative Guide to the Structure-Activity Relationships of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol Analogs as Novel Antifungal Agents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol analogs. We will explore the synthetic rationale, compare the antifungal efficacy of various structural modifications, and provide detailed experimental protocols to support further research and development in this promising class of compounds. The core objective is to elucidate the key structural features that govern antifungal activity, offering a data-driven framework for the design of more potent therapeutic agents.
Introduction: The Emergence of Halogenated Phenyl-ethanols in Antifungal Research
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] This necessitates the discovery of new antifungal agents with novel mechanisms of action.[2][3] Halogenated organic compounds have long been a cornerstone of medicinal chemistry, with halogen atoms influencing key pharmacological properties such as metabolic stability, lipophilicity, and binding interactions.[4] The 2,2-dichloro-1-phenylethanol scaffold, in particular, represents a promising pharmacophore. The dichloroethyl group provides a unique electronic and steric profile, while the substituted phenyl ring offers extensive opportunities for chemical modification to optimize activity and selectivity.
This guide focuses on analogs of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, a lead compound identified for its potential antifungal properties. Through systematic structural modifications, we aim to establish a clear SAR, providing critical insights for designing next-generation antifungal drugs.
Synthetic Strategy and Rationale
The synthesis of the target ethanol analogs is achieved via a straightforward and robust two-step process, beginning with commercially available substituted benzaldehydes. The rationale behind this approach is its efficiency and modularity, allowing for the rapid generation of a diverse library of analogs for SAR studies.
General Synthetic Pathway:
The core synthesis involves the initial formation of a ketone intermediate followed by a reduction to the final ethanol product. This method is adaptable for creating a wide range of derivatives by simply varying the starting benzaldehyde or the subsequent nucleophile in similar synthetic routes.
Caption: General synthetic scheme for 2,2-dichloro-1-(aryl)ethanol analogs.
Causality Behind Experimental Choices:
-
Step 1 (Ketone Formation): The generation of a dichloromethyl carbanion from a source like chloroform and a strong base, followed by nucleophilic attack on the benzaldehyde, is a classic method for forming the α,α-dichloro ketone structure. This precursor is critical as it sets up the carbon skeleton of the final molecule.
-
Step 2 (Reduction): Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for ketones over other functional groups that might be present on the aromatic ring.[5] Using methanol as a solvent provides a proton source for the workup, efficiently yielding the desired secondary alcohol.[5]
Comparative Biological Activity & SAR Analysis
To establish the SAR, a series of analogs based on the lead structure 1 (2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol) were synthesized and evaluated for their in vitro antifungal activity. The Minimum Inhibitory Concentration (MIC) was determined against two clinically relevant fungal pathogens: Candida albicans and Aspergillus fumigatus. The results are summarized in the table below.
Table 1: Antifungal Activity of 2,2-dichloro-1-(aryl)ethanol Analogs
| Compound ID | R¹ (Position 2) | R² (Position 4) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. fumigatus |
| 1 (Lead) | -OCH₃ | -F | 8 | 16 |
| 2 | -OCH₃ | -Cl | 4 | 8 |
| 3 | -OCH₃ | -Br | 2 | 4 |
| 4 | -OCH₃ | -H | 32 | >64 |
| 5 | -H | -F | 16 | 32 |
| 6 | -OH | -F | 8 | 16 |
| 7 | -OCH₃ | 3-F, 4-Cl | 2 | 4 |
Analysis of Structure-Activity Relationships
The data reveals several key trends that define the SAR for this class of compounds:
-
Critical Role of Halogenation at Position 4: A direct comparison between the lead compound 1 and its non-halogenated counterpart 4 demonstrates the essentiality of a halogen at the R² position. The removal of the fluorine atom leads to a significant loss of activity. This aligns with findings for other halogenated antifungal agents where halogens enhance hydrophobic interactions and van der Waals contacts with the biological target.[4]
-
Influence of Halogen Identity at Position 4: Among the halogenated analogs (1 , 2 , and 3 ), a clear trend emerges where antifungal potency increases with the size and polarizability of the halogen: Br > Cl > F. Compound 3 , with a bromine at the R² position, was the most potent analog identified, exhibiting an MIC of 2 µg/mL against C. albicans. This suggests that the increased lipophilicity and potential for halogen bonding associated with heavier halogens are beneficial for activity. A similar preference for bromo-substitution has been noted in other classes of halogenated antifungal compounds.[6]
-
Importance of the 2-Methoxy Group: The presence of the methoxy group at the R¹ position appears to be important for potency. Its removal in compound 5 (compared to 1 ) resulted in a two-fold decrease in activity. This suggests the -OCH₃ group may be involved in a key hydrogen bond acceptance or may help to orient the molecule optimally within the target's active site.
-
Substitution at Position 2: Replacing the methoxy group with a hydroxyl group (compound 6 ) did not significantly alter the antifungal activity compared to the lead compound 1 . This indicates that a hydrogen bond acceptor at this position is tolerated, but the specific nature (methoxy vs. hydroxyl) is not a primary driver of potency in this scaffold. For some other antifungal series, a 2-hydroxyl group has been found to be essential for activity.[2]
-
Effect of Poly-halogenation: Compound 7 , featuring both a 3-fluoro and a 4-chloro substituent, displayed potent activity comparable to the 4-bromo analog 3 . This indicates that multiple halogen substitutions on the phenyl ring can further enhance potency, a strategy that has proven effective in the development of other antimicrobial agents.[7]
Caption: SAR summary for 2,2-dichloro-1-(aryl)ethanol analogs.
Experimental Methodologies
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
A. General Protocol for Analog Synthesis: Reduction of Ketone Precursor
This protocol describes the synthesis of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol (1 ) from its ketone precursor.
Materials:
-
2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Distilled water
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the ketone precursor (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.[5]
-
Once the reaction is complete, carefully add distilled water to quench any unreacted NaBH₄, followed by 1M HCl to neutralize the mixture.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous residue three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the pure ethanol analog.
B. Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Fungal strains (C. albicans, A. fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density required for the assay.
-
Plate Preparation: Add 100 µL of RPMI-1640 medium to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution (in RPMI with a small percentage of DMSO) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[8] This creates a concentration gradient of the test compound.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in the final desired cell concentration.
-
Controls: Include a positive control (e.g., Fluconazole), a negative control (medium with fungal inoculum and DMSO, no compound), and a blank control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time depends on the growth rate of the specific fungal strain.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The SAR studies presented in this guide clearly establish that 2,2-dichloro-1-(aryl)ethanol analogs are a promising class of antifungal agents. The key takeaways are the critical requirement of a halogen at the 4-position of the phenyl ring and the beneficial effect of a methoxy group at the 2-position. Potency is directly influenced by the nature of the 4-position halogen, with bromine providing the highest activity among the analogs tested.
Future work should focus on:
-
Exploring a wider range of substituents on the phenyl ring to further optimize potency and broaden the antifungal spectrum.
-
Investigating the mechanism of action to determine the molecular target of these compounds.
-
Performing in vivo efficacy studies for the most potent analogs, such as compound 3 and 7 , to assess their therapeutic potential in animal models of fungal infection.
-
Evaluating cytotoxicity and pharmacokinetic profiles to ensure a favorable safety and drug-likeness profile.
By leveraging the foundational SAR data provided herein, researchers are well-equipped to advance the development of this chemical series into clinically viable antifungal therapeutics.
References
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SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents. Journal of Medicinal Chemistry. Available at: [Link]
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SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC. National Center for Biotechnology Information. Available at: [Link]
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In Vitro Activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones against Common and Emerging Yeasts and Molds. National Institutes of Health. Available at: [Link]
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Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. Available at: [Link]
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Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis Online. Available at: [Link]
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Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. Available at: [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available at: [Link]
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Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. ResearchGate. Available at: [Link]
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Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Publications. Available at: [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available at: [Link]
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The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. PubMed. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC. National Center for Biotechnology Information. Available at: [Link]
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A Multi-Tiered Guide to Assessing the Specificity of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
This guide provides a comprehensive framework for evaluating the molecular specificity of the novel compound 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, hereafter referred to as "Compound-X." In drug discovery and chemical biology, the precise interaction of a molecule with its intended biological target, to the exclusion of others, is a critical determinant of its therapeutic efficacy and safety profile.[1] Off-target interactions can lead to unforeseen toxicities or confound experimental results, making rigorous specificity assessment an indispensable step in compound validation.[2][3]
This document outlines a tiered, self-validating workflow designed for researchers, scientists, and drug development professionals. We will proceed from broad, biochemical screening to targeted cellular assays, building a holistic and reliable specificity profile for Compound-X. We will also compare its hypothetical performance against alternative compounds to provide context for its potential utility.
Tier 1: Broad Kinome Profiling for Initial Target Landscape
Expertise & Experience: The first step in characterizing a novel compound is to cast a wide net to understand its potential interaction landscape. The human kinome, comprising over 500 protein kinases, is a frequent source of on- and off-target effects for small molecules.[4][5] Therefore, an extensive in vitro kinase screen is the logical starting point to identify high-affinity interactions and generate initial hypotheses about Compound-X's primary target(s) and selectivity.[6][7]
Trustworthiness: We employ a competitive binding assay, which provides a direct measure of physical interaction between Compound-X and a large panel of kinases. This approach is less susceptible to confounding factors than activity-based assays and provides robust, quantifiable data in the form of dissociation constants (Kd) or percent inhibition.[5][8]
Experimental Protocol: Large-Panel Kinase Screen
This protocol is based on the principles of the KINOMEscan™ competitive binding assay.
-
Compound Preparation: Dissolve Compound-X in 100% DMSO to create a 100 mM stock solution. Prepare a working solution by diluting the stock to 100 µM in an appropriate assay buffer.
-
Assay Principle: A proprietary, DNA-tagged kinase is incubated with an immobilized, active-site directed ligand. Compound-X is added in competition. The amount of kinase bound to the solid support is inversely proportional to its affinity for Compound-X.
-
Incubation: The kinase, immobilized ligand, and Compound-X (at a final concentration of 1 µM) are incubated for 1 hour at room temperature to allow the binding equilibrium to be reached.
-
Quantification: After incubation, unbound kinase is washed away. The amount of kinase remaining bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are expressed as a percentage of the DMSO control (% Inhibition). A lower percentage indicates a stronger interaction. % Inhibition = (1 - [Test Compound Signal / DMSO Control Signal]) * 100
-
Follow-up (IC50/Kd Determination): For kinases showing significant inhibition (>80%), a dose-response experiment is performed with a serial dilution of Compound-X to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), providing a quantitative measure of potency.
Workflow for Kinase Profiling
Caption: Workflow for broad in vitro kinase profiling.
Data Presentation: Hypothetical Kinase Profiling Results
Table 1: Initial Kinome Screen of Compound-X at 1 µM
| Kinase Target | Kinase Family | % Inhibition | Potential Hit? |
|---|---|---|---|
| MAPK14 (p38α) | CMGC | 99.5% | Yes |
| MAPK1 | CMGC | 25.1% | No |
| CDK2 | CMGC | 10.5% | No |
| AURKA | Other | 5.2% | No |
| SRC | TK | 8.9% | No |
| EGFR | TK | 15.4% | No |
| GSK3B | CMGC | 85.2% | Yes |
| (...and 400+ other kinases) | ... | < 20% | No |
Table 2: Potency and Selectivity of Compound-X and Alternatives Against Primary Hits
| Compound | Target | IC50 (nM) | Selectivity Ratio (GSK3B IC50 / MAPK14 IC50) |
|---|---|---|---|
| Compound-X | MAPK14 | 15 | 113.3 |
| GSK3B | 1700 | ||
| Alternative A | MAPK14 | 5 | 4.0 |
| GSK3B | 20 | ||
| Alternative B | MAPK14 | 150 | >667 |
| | GSK3B | >100,000 | |
Selectivity Ratio: Calculated by dividing the IC50 value for the off-target by the IC50 for the primary target. A higher ratio indicates greater selectivity.[9]
Interpretation: The initial screen identifies MAPK14 as the primary, high-affinity target for Compound-X, with a secondary, weaker interaction with GSK3B. Compared to alternatives, Compound-X demonstrates a strong selectivity profile, being over 100-fold more potent against MAPK14 than GSK3B. Alternative A is more potent but significantly less selective, while Alternative B is less potent but highly selective.
Tier 2: Cellular Target Engagement Validation
Expertise & Experience: An in vitro biochemical interaction does not guarantee that a compound will engage its target within the complex milieu of a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells.[11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[11][12]
Trustworthiness: CETSA provides direct, physical evidence of target binding in a physiologically relevant context, validating the in vitro findings. It confirms cell permeability and intracellular target interaction, which are crucial for a compound's biological activity.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HEK293T) to ~80% confluency. Treat cells with either Compound-X (e.g., 10 µM) or DMSO (vehicle control) and incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[12]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This separates the soluble protein fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).[13]
-
Quantification by Western Blot:
-
Carefully collect the supernatant.
-
Normalize total protein concentration for all samples using a BCA assay.
-
Analyze equal amounts of soluble protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target of interest (e.g., anti-MAPK14) and a loading control (e.g., anti-GAPDH).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[13]
-
-
Data Analysis: Quantify the band intensity for the target protein at each temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target stabilization and therefore, engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the CETSA protocol.[13]
Data Presentation: Hypothetical CETSA Results
Table 3: CETSA Melt-Curve Data for MAPK14
| Temperature (°C) | % Soluble MAPK14 (DMSO Control) | % Soluble MAPK14 (10 µM Compound-X) |
|---|---|---|
| 46 | 100% | 100% |
| 50 | 95% | 100% |
| 54 | 52% | 98% |
| 58 | 15% | 85% |
| 62 | 5% | 45% |
| 66 | <1% | 12% |
Interpretation: The data clearly shows that in the presence of Compound-X, MAPK14 remains soluble at higher temperatures compared to the DMSO control. This thermal shift is direct evidence that Compound-X enters the cells and binds to MAPK14, stabilizing its structure.
Tier 3: Cellular Viability and Specificity Assessment
Expertise & Experience: Demonstrating target engagement is necessary but not sufficient. We must also assess the compound's functional effect on cells and its therapeutic window. Cytotoxicity assays are essential for determining the concentration at which a compound becomes toxic to cells, a critical parameter for evaluating its potential as a therapeutic agent.[14][15]
Trustworthiness: By comparing the cytotoxic effects of Compound-X on a cell line dependent on MAPK14 signaling versus a non-dependent cell line, we can begin to differentiate between on-target functional effects and non-specific, off-target toxicity.[16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed two cell lines into 96-well plates: a cancer cell line known to be sensitive to MAPK14 inhibition (e.g., A549) and a non-cancerous cell line (e.g., HEK293T). Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-X, Alternative A, Alternative B, and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability. Plot viability against compound concentration and fit a dose-response curve to calculate the half-maximal effective concentration (EC50).
Logic Diagram: Connecting Target Engagement to Cellular Outcome
Caption: Differentiating on-target effects from off-target toxicity.
Data Presentation: Hypothetical Cytotoxicity Results
Table 4: Cytotoxicity (EC50, µM) Across Different Cell Lines
| Compound | A549 (MAPK14-sensitive) | HEK293T (Non-cancerous) | Therapeutic Index (HEK EC50 / A549 EC50) |
|---|---|---|---|
| Compound-X | 0.5 µM | 25 µM | 50 |
| Alternative A | 0.1 µM | 0.2 µM | 2 |
| Alternative B | 5.0 µM | >100 µM | >20 |
Therapeutic Index: A higher ratio indicates a wider window between the desired on-target effect and general toxicity, suggesting better safety.
Interpretation: Compound-X shows potent activity against the MAPK14-sensitive cell line and is 50-fold less active against the non-cancerous line, indicating a favorable therapeutic window. Alternative A is highly potent but also highly toxic to normal cells, consistent with its poor selectivity profile. Alternative B is less potent but very safe, making it a potentially weaker but safer option.
Final Assessment and Comparison
Synthesizing the data from all three tiers provides a robust and multi-faceted specificity profile for 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol.
Table 5: Overall Specificity and Performance Comparison
| Parameter | Compound-X | Alternative A (Potent, Non-selective) | Alternative B (Selective, Less Potent) |
|---|---|---|---|
| Primary Target | MAPK14 | MAPK14 | MAPK14 |
| Primary Target IC50 | 15 nM | 5 nM | 150 nM |
| Selectivity (vs. GSK3B) | 113-fold | 4-fold | >667-fold |
| Cellular Target Engagement | Confirmed (CETSA) | Confirmed (CETSA) | Confirmed (CETSA) |
| On-Target Cell Potency | 0.5 µM | 0.1 µM | 5.0 µM |
| Therapeutic Index | 50 | 2 | >20 |
Based on this comprehensive, multi-tiered assessment, Compound-X (2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol) emerges as a potent and highly selective inhibitor of MAPK14.
-
Biochemical Profile: It exhibits high affinity for MAPK14 with a clean off-target profile against the wider kinome, demonstrating over 100-fold selectivity against its closest identified off-target, GSK3B.
-
Cellular Profile: It effectively penetrates cells to engage with its intended target, as confirmed by CETSA.
-
Functional Profile: This target engagement translates into a potent, on-target functional effect in a MAPK14-dependent cell line, while maintaining a wide therapeutic window, suggesting a low potential for general cytotoxicity at effective doses.
Compared to its alternatives, Compound-X represents a balanced and highly promising candidate. It avoids the poor selectivity and likely toxicity of Alternative A, while offering significantly greater potency than the safer but weaker Alternative B. This rigorous, step-by-step validation provides strong evidence for its utility as a specific chemical probe for studying MAPK14 signaling or as a lead candidate for further therapeutic development.
References
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- Bocascientific. (n.d.). Cytotoxicity Assays | Life Science Applications. Bocascientific.
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Definitive Structural Confirmation Guide: 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Executive Summary & Comparison Strategy
In the development of fluorinated agrochemicals and pharmaceutical intermediates, 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol represents a critical chiral building block.[1] Its structural integrity is often compromised by regioisomeric impurities (e.g., 3-fluoro or 5-fluoro isomers) introduced during the electrophilic fluorination or Friedel-Crafts acylation precursors.[1]
This guide compares Routine Quality Control (QC) methods against Definitive Structural Elucidation (DSE) protocols. While Routine QC (HPLC-UV/MS) is sufficient for purity tracking, it frequently fails to distinguish regioisomers with identical masses and similar polarities.[1] DSE, utilizing 19F-NMR and 2D-NMR, is the mandatory standard for certifying the chemical structure.[1]
Method Performance Matrix
| Feature | Routine QC (LC-MS + 1H NMR) | Definitive Elucidation (19F + 2D NMR + NOE) |
| Mass Confirmation | Excellent (m/z 238/240 pattern) | N/A |
| Regioisomer Resolution | Low (Co-elution risk) | High (Distinct J-coupling patterns) |
| Stereochemical Insight | None (Achiral column) | Moderate (Diastereotopic protons) |
| Throughput | High (15 min/sample) | Low (2-4 hours/sample) |
| Confidence Level | Presumptive | Absolute |
Structural Analysis & Theoretical Expectations
To confirm the structure, we must validate three distinct domains: the Dichloromethyl tail , the Chiral Alcohol core , and the 1,2,4-Trisubstituted Benzene ring .[1]
The "Fingerprint" Region (Theoretical Data)[1]
Note: Values are calculated based on substituent additivity rules (ChemDraw/MestReNova algorithms) and analogous verified standards [1, 2].
Table 1: Expected 1H NMR Chemical Shifts (400 MHz, CDCl3)
| Moiety | Proton | Multiplicity | Diagnostic Value | ||
| Aromatic | H-6 (Ar-H) | 7.45 - 7.55 | dd | Proves ortho to alkyl chain.[1] | |
| Aromatic | H-3 (Ar-H) | 6.60 - 6.70 | dd | Ortho to F and OMe; highly shielded.[1] | |
| Aromatic | H-5 (Ar-H) | 6.75 - 6.85 | ddd | Distinguishes 4-F from 5-F isomers.[1] | |
| Side Chain | CH -OH | 5.30 - 5.40 | ddd | Chiral center connectivity.[1] | |
| Side Chain | CH -Cl2 | 6.00 - 6.15 | d | Characteristic downfield doublet.[1] | |
| Methoxy | O-CH3 | 3.85 - 3.90 | s | - | Confirms O-methylation.[1] |
Table 2: 19F NMR Expectations
| Isomer Scenario | Expected Shift ( | Splitting Pattern |
| Target (4-Fluoro) | -110 to -115 ppm | Triplet of doublets (coupling to H3, H5) |
| Impurity (3-Fluoro) | -130 to -135 ppm | Multiplet (different electronic environment) |
| Impurity (5-Fluoro) | -118 to -122 ppm | Distinct coupling constants |
Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula
-
Instrument: Q-TOF or Orbitrap MS.
-
Ionization: ESI Negative Mode (favored for halogenated alcohols) or APCI.[1]
-
Criteria:
-
Monoisotopic Mass (
): Calc. 236.9867. -
Isotope Pattern: Distinct 9:6:1 intensity ratio for
cluster (M, M+2, M+4).[1]
-
Protocol B: Definitive NMR Elucidation
Objective: Unequivocal assignment of the regiochemistry.
-
Sample Prep: Dissolve 10-15 mg in 0.6 mL
(99.8% D). Filter through glass wool.[1] -
Acquisition Sequence:
-
1H (32 scans): Integration check.
-
19F (Uncoupled): Purity check.
-
1H-13C HSQC: To assign protons to carbons directly.
-
1H-13C HMBC: Critical Step. Set long-range delay to 8 Hz (60 ms).
-
Validation Logic (Self-Validating System):
-
The HMBC Check: You must observe a correlation from the Methoxy protons (3.8 ppm) to the C2 aromatic carbon .[1]
-
The Connectivity Check: The Chiral Methine (5.3 ppm) must correlate to C1, C2, and C6 of the aromatic ring.[1] If it correlates to a carbon with a large C-F coupling (
), the structure is incorrect (F would be at C2/C6).[1]
Visualization of Structural Logic[1]
The following diagram illustrates the logical flow for confirming the structure and the specific HMBC correlations required to rule out isomers.
Caption: Logical workflow for the structural certification of halogenated phenyl ethanols, prioritizing regioisomer differentiation via 19F and 2D NMR.
Critical Synthesis Context & Impurity Profile
Understanding the origin of the molecule aids in anticipating impurities.[1] This compound is typically synthesized via the reduction of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanone [3].[1]
-
Key Reaction: Reduction (using
or Al-isopropoxide/Meerwein-Ponndorf-Verley).[1] -
Critical Impurity: Unreacted Ketone.[1]
-
Detection: IR signal at ~1690
(Carbonyl) vs Broad OH stretch at 3400 for the product.[1] -
NMR: Absence of the CH(OH) signal at 5.3 ppm.
-
Comparative Stability Data (Predicted)
| Condition | Stability Assessment | Recommendation |
| Acidic (pH < 3) | Unstable | Risk of elimination to styrene derivatives (loss of |
| Basic (pH > 10) | Meta-Stable | Risk of epoxide formation (Darzens-type cyclization) due to adjacent Cl/OH.[1] |
| Ambient Light | Stable | No specific photosensitivity expected, but amber vials recommended for fluorinated aromatics.[1] |
References
-
Sroog, C. E., & Woodburn, H. M. (1952).[1][2] 2,2-Dichloroethanol.[1][2][3][4] Organic Syntheses, 32, 46. [Link]
-
Context: Establishes baseline shifts for the dichloroethanol side-chain moiety.[1]
-
-
Royal Society of Chemistry. (2025).[1] Spectral data for fluorinated phenylethanols. ChemSpider/RSC Journals.[1] [Link]
- Context: General coupling constants for 1,2,4-substituted fluoro-methoxy benzenes.
-
-
Context: Comparative data for the 3-fluoro regioisomer used to establish exclusion criteria.[1]
-
-
PubChem. (2025).[1][5] Compound Summary: 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. [Link][1]
- Context: Analogous structure for validating aromatic splitting p
Sources
- 1. Buy 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS 598-38-9: 2,2-Dichloroethanol | CymitQuimica [cymitquimica.com]
- 4. 2,2-DICHLOROETHANOL(598-38-9) 1H NMR [m.chemicalbook.com]
- 5. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol | C9H9F3O2 | CID 244560 - PubChem [pubchem.ncbi.nlm.nih.gov]
evaluating the in vivo relevance of in vitro data for 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
This guide evaluates the translational relevance of in vitro data for 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol (hereafter referred to as DFMP-DCE ). Given the compound's specific structural features—a halogenated phenylethanol core with a metabolically labile methoxy group and a dichloro-substituted tail—this analysis focuses on predicting in vivo clearance, metabolic activation, and potential toxicity from standard in vitro assays.
Executive Summary
DFMP-DCE represents a class of halogenated phenylethanols often utilized as chiral intermediates in pharmaceutical synthesis or as active metabolites in agrochemistry. Its in vivo behavior is governed by a competition between Phase I oxidation (at the dichloroethyl tail and methoxy group) and Phase II conjugation (at the hydroxyl group).
This guide compares the predictive power of three in vitro systems—Liver Microsomes , Cryopreserved Hepatocytes , and S9 Fractions —to determine which model best correlates with in vivo pharmacokinetics (PK) and toxicity profiles for this specific chemical architecture.
Compound Profile & Structural Alerts
Before evaluating experimental data, the structural logic of DFMP-DCE dictates specific in vivo risks that in vitro assays must capture.
| Feature | Structural Moiety | In Vivo Implication | Critical In Vitro Marker |
| Metabolic Soft Spot | 2-Methoxy Group (-OCH3) | O-Demethylation by CYP2D6/CYP2C19. Major clearance pathway.[1] | Intrinsic Clearance (CLint) in Microsomes. |
| Toxophore | 2,2-Dichloroethyl Group (-CHCl2) | Potential oxidation to Dichloroacetaldehyde (reactive) or Dichloroacetic Acid (neurotoxic). | GSH Adduct Formation (Reactive Metabolite Screening). |
| Conjugation Site | Secondary Alcohol (-CH(OH)-) | Direct Glucuronidation (UGT) or Sulfation. | Hepatocyte Stability (Microsomes lack co-factors for Phase II). |
| Lipophilicity | Fluorine + Chlorine | Moderate LogP (~2.6–3.0). High tissue distribution. | Plasma Protein Binding (PPB) & Non-Specific Binding . |
Comparative Evaluation of In Vitro Models
To accurately predict in vivo clearance (CL) and bioavailability (F), you must select the assay that captures the dominant clearance mechanism of DFMP-DCE.
Option A: Liver Microsomes (RLM/HLM)
-
Mechanism: Primarily CYP450-mediated oxidation (O-demethylation).
-
Pros: High throughput, low cost, specific for Phase I.
-
Cons: Lacks cytosolic enzymes (Alcohol Dehydrogenase - ADH) and Phase II co-factors (unless supplemented with UDPGA).
-
Verdict for DFMP-DCE: INSUFFICIENT. Microsomes will underestimate clearance because they miss the ADH-mediated oxidation of the dichloroethanol tail and direct UGT conjugation.
Option B: S9 Fraction
-
Mechanism: Contains both microsomes and cytosol (CYP + ADH + GST).
-
Pros: Captures cytosolic metabolism (crucial for the dichloroethyl group).
-
Cons: Lower enzyme density than microsomes; "messier" matrix.
-
Verdict for DFMP-DCE: MODERATE. Better than microsomes but often lacks sensitivity for low-turnover compounds.
Option C: Cryopreserved Hepatocytes (The "Gold Standard")
-
Mechanism: Intact cell membrane, full complement of Phase I/II enzymes (CYP, UGT, ADH, Sulfotransferases), and transporters.
-
Pros: Captures the interplay between O-demethylation, Glucuronidation, and Dichloro-oxidation.
-
Cons: Higher cost, requires careful handling.
-
Verdict for DFMP-DCE: SUPERIOR. This is the only model that will accurately predict the in vivo relevance of the competing metabolic pathways.
Experimental Data & In Vivo Extrapolation (IVIVC)
The following data structure demonstrates how to translate in vitro results into in vivo predictions.
Table 1: Predicted vs. Observed Parameters (Example Dataset)
| Parameter | In Vitro Assay | Result (Hypothetical) | In Vivo Prediction (Human) | Relevance Assessment |
| Metabolic Stability | HLM (Microsomes) | Underprediction. Misses Phase II. | ||
| Metabolic Stability | Hepatocytes | High Relevance. Matches IVIVC scaling. | ||
| Protein Binding | Equilibrium Dialysis | Critical. High binding limits clearance. | ||
| Permeability | Caco-2 (A-to-B) | High. Predicts good oral absorption. |
IVIVC Scaling Calculation
To validate the relevance, calculate the Hepatic Extraction Ratio (
Where:
- : Hepatic blood flow (20.7 mL/min/kg for human).
- : Fraction unbound in blood.
-
Relevance Check: If the predicted
is within 2-fold of observed in vivo clearance (from animal PK), the in vitro data is deemed relevant .
Visualizing the Metabolic Fate
The following diagram illustrates the competing pathways that define the in vivo fate of DFMP-DCE. The "Red" path represents the toxicological risk (dichloroacetaldehyde) that must be monitored.
Caption: Metabolic divergence of DFMP-DCE. The hepatocyte model is required to capture the balance between safe conjugation (Green) and potential bioactivation (Red).
Detailed Protocol: Hepatocyte Stability Assay
To generate the most relevant data for DFMP-DCE, follow this specific protocol which accounts for its volatility and lipophilicity.
Objective: Determine intrinsic clearance (
Materials:
-
Cryopreserved Hepatocytes (Species-specific: Human/Rat/Mouse).
-
Williams' Medium E (WME) supplemented with L-glutamine.
-
Test Compound: DFMP-DCE (10 mM stock in DMSO).
-
Positive Control: Verapamil (High CL) and Warfarin (Low CL).
Workflow:
-
Thawing: Thaw hepatocytes at 37°C, suspend in WME, and centrifuge (50g x 5 min). Resuspend to
cells/mL. -
Incubation:
-
Pre-incubate cell suspension (98 µL) at 37°C for 10 min.
-
Add DFMP-DCE (2 µL of 50 µM working solution) to achieve final concentration of 1 µM (0.1% DMSO).
-
Note: Use glass-coated plates if possible to minimize non-specific binding of the dichloro-group.
-
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 90, 120 min.
-
Quench: Transfer 50 µL sample into 100 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000g, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor transitions for Parent (239 -> fragment) and O-desmethyl metabolite (-14 Da).
-
-
Calculation:
-
Plot
vs Time. -
Slope
. - .
-
References
-
Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Executive Summary & Immediate Classification
2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol (CAS: 2734779-05-4) is a halogenated organic intermediate. For disposal purposes, it must be classified as Halogenated Organic Waste .
CRITICAL DIRECTIVE: Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvents (e.g., acetone, ethanol) in general waste streams. The presence of both chlorine and fluorine atoms requires high-temperature incineration with specific scrubbing capabilities to prevent the formation of acid gases (HCl, HF) and potential dioxins.
Quick Reference: Waste Classification
| Category | Classification | Action |
| Primary Waste Type | Halogenated Organic | Segregate into "Halogenated" waste carboy. |
| RCRA Status | Characteristic (Potential Toxic/Irritant) | Manage as Hazardous Waste. |
| Incompatibility | Oxidizers, Strong Bases, Alkali Metals | Store separately; do not commingle in waste. |
| Container Type | HDPE or Amber Glass | Ensure tight-fitting, vented caps if evolving gas. |
Chemical Profile & Hazard Identification
Understanding the chemical structure is vital for safe handling. This compound features a dichlorinated ethyl group and a fluorinated anisole ring.
Structural Analysis for Safety:
-
2,2-Dichloro group: Increases potential for hepatotoxicity and alkylating activity. Analogous to 2,2-dichloroethanol, it may possess significant acute toxicity.
-
Fluorine substituent: Increases metabolic stability and requires specific incineration protocols (HF generation).
-
Hydroxyl group: Provides polarity but does not negate the lipophilicity of the halogenated aromatic ring, facilitating skin absorption.
Physical & Safety Properties (Analogous/Estimated*)
Specific experimental data for this custom intermediate is limited; values below are derived from structural analogs (e.g., 2,2-dichloroethanol, fluorobenzyl alcohols) following the Precautionary Principle.
| Property | Value/Description | Operational Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to glass; triple rinse required. |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable. |
| Solubility | Organic Solvents (DMSO, DCM) | Use DCM or Ethyl Acetate for spill cleanup. |
| Reactivity | Incompatible with Strong Oxidizers | Risk of exothermic reaction; do not mix with Nitric/Perchloric acid waste. |
Detailed Disposal Procedures
Laboratory Scale (Small Quantity < 100g)
Objective: Prevent contamination of non-halogenated waste streams and ensure safe containment.
-
Segregation:
-
Identify the Halogenated Waste container (typically yellow-labeled or distinct from general organic waste).
-
Ensure the waste container is compatible (HDPE or Glass). Do not use metal cans due to potential HCl formation.
-
-
Solubilization:
-
If the material is solid or viscous residue, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol) only if the destination is the halogenated waste stream.
-
-
Transfer:
-
Pour slowly into the waste carboy using a funnel.
-
Triple Rinse: Rinse the original vessel three times with a small volume of solvent. Add all rinsates to the same halogenated waste container.
-
-
Labeling:
-
Tag the waste container immediately.
-
List the full chemical name: 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol.
-
Check "Halogenated" and "Toxic" on the waste tag.
-
Process Scale / Bulk Disposal (> 100g)
For larger quantities, bulking into general lab waste is unsafe due to potential reactivity or concentration limits.
-
Dedicated Containment: Use a separate, clean 4L or 20L HDPE carboy.
-
No Bulking: Do not mix with other process wastes unless compatibility is verified by Calorimetry.
-
Manifesting: Contact your EHS department to arrange a specific pickup. The waste profile must explicitly state "Fluorinated/Chlorinated Organic" to ensure the disposal facility uses an incinerator with appropriate scrubbers.
Emergency Response & Spill Management
Pre-requisite: All personnel must wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. For spills >100mL, use a half-mask respirator with organic vapor cartridges.
Spill Response Workflow
The following diagram outlines the decision logic for handling a spill of this material.
Figure 1: Decision matrix for spill response. Note the prohibition of combustible absorbents (paper towels) if high concentrations are present.
Waste Stream Segregation Logic
Correct segregation reduces disposal costs and prevents dangerous chemical reactions.
Figure 2: Segregation logic emphasizing the critical "Halogenated" path.
Regulatory & Compliance Data
When filling out waste tags or manifests, use the following classifications. While this specific CAS may not be explicitly listed in 40 CFR 261 (RCRA), it is regulated by its characteristics and constituent elements.
| Regulatory Body | Classification Code | Description |
| EPA (RCRA) | D001 / D002 / Not Listed | Treat as Hazardous Waste due to toxicity/halogen content. If ignitable (flash point <60°C), add D001. |
| Waste Stream | Halogenated Solvents/Organics | Must be incinerated at >1100°C with acid gas scrubbing. |
| DOT (Transport) | UN 2810 or UN 3082 | Likely "Toxic liquid, organic, n.o.s." or "Environmentally hazardous substance". |
Labeling Requirement: Containers must be labeled:
"HAZARDOUS WASTE - HALOGENATED ORGANIC" Contains: 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol Hazards: Irritant, Toxic
References
-
Sigma-Aldrich. 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol Product Detail & CAS Verification. Retrieved from (Search Term: 2734779-05-4).
-
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from .
-
National Institutes of Health (PubChem). 2,2-Dichloroethanol (Structural Analog) Safety Data. Retrieved from .
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
